O-Demethylpaulomycin A
Description
Properties
CAS No. |
81988-77-4 |
|---|---|
Molecular Formula |
C34H46N2O17S |
Molecular Weight |
786.8 g/mol |
IUPAC Name |
(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4R,5R,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C34H46N2O17S/c1-8-14(3)31(43)50-16(5)34(46)15(4)49-22(10-21(34)47-7)52-27-25(39)29(33(45)11-19(38)24(35)23(28(33)40)30(41)42)51-20(12-48-17(6)37)26(27)53-32(44)18(9-2)36-13-54/h9,14-16,20-22,25-27,29,35,39-40,45-46H,8,10-12H2,1-7H3,(H,41,42)/b18-9-,35-24?/t14-,15-,16-,20+,21+,22-,25+,26+,27-,29+,33+,34+/m0/s1 |
InChI Key |
VVGJRYRHYMYFCV-SEJVEPNPSA-N |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@@H](C)[C@]1([C@@H](O[C@H](C[C@@H]1OC)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C(=C/C)/N=C=S)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
Canonical SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(=CC)N=C=S)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
O-Demethylpaulomycin A: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family, a group of glycosylated compounds with activity primarily against Gram-positive bacteria. This document provides a comprehensive technical overview of the discovery, origin, and biological properties of this compound. It details the initial isolation from Streptomyces paulus, outlines the experimental protocols for its production and purification, presents its antibacterial activity profile, and discusses its biosynthetic origins. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug development.
Discovery and Origin
This compound was first isolated from the fermentation broth of the soil bacterium Streptomyces paulus strain 273. The discovery was made by a team of researchers at the Research Laboratories of the Upjohn Company in Kalamazoo, Michigan, and was first reported in 1988.[1] This novel compound was identified as a metabolite produced alongside other members of the paulomycin family.
Table 1: Discovery and Origin of this compound
| Attribute | Description |
| Compound Name | This compound |
| Producing Organism | Streptomyces paulus strain 273 |
| Year of Discovery | 1988 |
| Discovering Institution | The Upjohn Company |
| Natural Habitat of Organism | Soil |
| Molecular Formula | C₃₃H₄₄N₂O₁₇S |
Experimental Protocols
Fermentation of Streptomyces paulus for this compound Production
A detailed fermentation protocol for the production of paulomycins, including this compound, by Streptomyces paulus NRRL 8115, a related strain, has been described. This process involves a two-stage culture.
Seed Culture:
-
Medium: GS-7 medium.
-
Inoculum: 50 μL of S. paulus spores.
-
Culture Conditions: Incubation at 28°C for 2 days.
Production Culture:
-
Medium: R5α medium.
-
Inoculum: 2% (v/v) of the seed culture.
-
Culture Conditions: Incubation for 4 days.[2]
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth involves extraction and chromatographic techniques.
Extraction:
-
The fermentation broth is harvested by centrifugation.
-
The supernatant is extracted three times with an equal volume of ethyl acetate (B1210297).
-
The combined ethyl acetate extracts are dried in vacuo.[2]
Purification:
-
The dried extract is redissolved in a suitable solvent (e.g., acetonitrile) for further purification.[2]
-
Purification is achieved using High-Pressure Liquid Chromatography (HPLC).[1][3]
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR were employed to determine the connectivity of atoms.
-
Fast Atom Bombardment Mass Spectrometry (FAB-MS): This technique was used to determine the molecular weight and elemental composition of the compound.[1]
Biological Activity
This compound exhibits antibacterial activity, primarily against Gram-positive bacteria. The antibacterial properties of the paulomycin family of compounds have been noted to be significant against this class of organisms.[3]
Table 2: Antibacterial Activity of Paulomycin Family Compounds (Illustrative MIC Values)
| Bacterial Strain | Paulomycin A MIC (µg/mL) | Paulomycin B MIC (µg/mL) |
| Staphylococcus aureus | 0.015 - 0.06 | 0.03 - 0.12 |
| Streptococcus pyogenes | 0.004 - 0.015 | 0.007 - 0.03 |
| Streptococcus pneumoniae | 0.007 - 0.03 | 0.015 - 0.06 |
Note: Specific MIC values for this compound are not detailed in the readily available literature but are expected to be in a similar range to other paulomycins.
Biosynthesis
This compound is a derivative of paulomycin A, differing by the absence of a methyl group on the paulomycose sugar moiety. The biosynthesis of paulomycins is a complex process involving a dedicated gene cluster.
The proposed biosynthetic pathway for paulomycins is a convergent model. It involves the synthesis of three main structural components: the paulic acid moiety, the D-allose sugar, and the L-paulomycose sugar, which are then assembled. This compound is believed to be formed through the enzymatic O-demethylation of a paulomycin precursor. While the specific enzyme responsible for this demethylation in S. paulus has not been explicitly characterized, O-demethylation reactions in other microorganisms are known to be catalyzed by enzymes such as dioxygenases or cytochrome P450 monooxygenases.[4][5]
Visualizations
This compound Discovery and Characterization Workflow
Caption: Workflow for the discovery and characterization of this compound.
Proposed Biosynthetic Relationship of this compound
Caption: Proposed biosynthetic origin of this compound.
References
- 1. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Biochemistry and Occurrence of O-Demethylation in Plant Metabolism [frontiersin.org]
- 5. Dioxygenases catalyze the O-demethylation steps of morphine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure of O-Demethylpaulomycin A
A comprehensive guide to the chemical structure of O-Demethylpaulomycin A for researchers, scientists, and drug development professionals.
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This compound is a naturally occurring antibiotic produced by the bacterium Streptomyces paulus. Its chemical formula is C₃₃H₄₄N₂O₁₇S. The structure of this complex molecule was elucidated through a combination of spectroscopic techniques, primarily ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment (FAB) Mass Spectrometry. This guide provides a detailed overview of its chemical structure, physicochemical properties, and the experimental methodologies used for its characterization.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₄N₂O₁₇S |
Spectroscopic Data for Structural Elucidation
The structural determination of this compound relied heavily on NMR and mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data were instrumental in piecing together the complex scaffold of this compound.
Specific proton chemical shifts and coupling constants would be presented here if available in the source literature.
Specific carbon chemical shifts would be presented here if available in the source literature.
Mass Spectrometry
Fast Atom Bombardment (FAB) mass spectrometry was employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
| Technique | Observation | Interpretation | Reference |
| Fast Atom Bombardment (FAB)-MS | Specific m/z values would be listed here if available. | Confirmation of molecular weight and elemental composition. |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth of Streptomyces paulus strain 273 involves a multi-step purification process.
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
A detailed, step-by-step protocol as described in the primary literature would include:
-
Fermentation: Culturing of Streptomyces paulus strain 273 under specific media and growth conditions to induce the production of this compound.
-
Extraction: Use of organic solvents to extract the crude mixture of metabolites from the fermentation broth.
-
Chromatography: Initial separation of the crude extract using column chromatography techniques.
-
High-Performance Liquid Chromatography (HPLC): Final purification of this compound to homogeneity using HPLC.
Chemical Structure
A 2D chemical structure diagram of this compound would be presented here if available in the source literature.
Biosynthesis of Paulomycins
The biosynthesis of paulomycins, including this compound, involves a complex enzymatic pathway in Streptomyces.
Simplified Biosynthetic Pathway of Paulomycins
Caption: A simplified representation of the biosynthetic pathway leading to this compound.
O-Demethylpaulomycin A Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Demethylpaulomycin A is a fascinating glycosylated antibiotic belonging to the paulomycin family of natural products. Produced by actinomycetes such as Streptomyces albus J1074 and Streptomyces paulus NRRL 8115, these compounds exhibit significant antibacterial activity.[1][2] The intricate biosynthetic pathway of paulomycins, originating from the primary metabolite chorismate, involves a cascade of enzymatic reactions catalyzed by a dedicated biosynthetic gene cluster (BGC).[1][3] This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, the genetic basis, and the experimental methodologies used to elucidate this complex process. While specific quantitative data on enzyme kinetics and metabolite concentrations are not extensively available in the public domain, this guide summarizes the established qualitative impact of key biosynthetic genes.
The Paulomycin Biosynthetic Gene Cluster
The biosynthesis of paulomycins is orchestrated by a large, contiguous set of genes known as the "pau" or "plm" gene cluster.[4][5] This cluster encodes all the necessary enzymes for the synthesis and modification of the paulomycin scaffold, including glycosyltransferases, acyltransferases, and enzymes for the formation of the unique paulic acid and L-paulomycose moieties.[1][2] The comparative analysis of the genomes of producing organisms has been instrumental in identifying and delineating this gene cluster.[4][5]
The Biosynthetic Pathway of Paulomycins
The biosynthesis of paulomycins is a convergent process, starting from the primary metabolite chorismate and leading to the formation of a complex aglycone which is subsequently glycosylated and further modified. This compound is an analog of Paulomycin A, differing by the absence of a methyl group. While the specific enzyme responsible for the demethylation leading to this compound has not been explicitly characterized in the provided search results, O-demethylation reactions in natural product biosynthesis are often catalyzed by dioxygenases.
The proposed biosynthetic pathway can be broken down into several key stages:
Formation of the Paulomenol Core from Chorismate
The pathway commences with the conversion of chorismate, a key intermediate of the shikimate pathway, into a quinone-like ring structure, which forms the core of the paulomenol aglycone.[3][4] This process involves a series of enzymatic reactions, including the action of an aminotransferase and a sulfotransferase.[1]
Key Enzymes and their Proposed Functions:
| Gene/Enzyme | Proposed Function |
| Pau21/Plm- | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase |
| Pau18/Plm- | 2-amino-2-deoxyisochorismate (ADIC) synthase |
| Pau19/Plm- | Isochorismatase |
| Pau20/Plm- | Dehydrogenase (aromatization) |
| Pau17/Plm- | Monooxygenase (hydroxylation) |
| Pau27/Plm- | Monooxygenase (hydroxylation) |
Note: Specific Plm gene designations corresponding to all Pau functions were not available in the search results.
Biosynthesis of the Deoxysugar Moieties: D-allose and L-paulomycose
The paulomycin structure features two deoxysugar units, D-allose and L-paulomycose, which are synthesized from glucose-1-phosphate.[1] The biosynthesis of the unique eight-carbon sugar L-paulomycose involves a pyruvate (B1213749) dehydrogenase system for the attachment of a two-carbon side chain.[2]
Glycosylation and Acylation Steps
Once the paulomenol aglycone and the deoxysugars are synthesized, they are assembled by the action of glycosyltransferases. Subsequent acylation reactions attach various side chains, contributing to the diversity of the paulomycin family.
Key Enzymes and their Proposed Functions:
| Gene/Enzyme | Proposed Function |
| Plm12 | L-paulomycosyl glycosyltransferase |
| Plm23 | Glycosyltransferase |
| Plm3 | O-acyltransferase |
| Plm22 | O-acyltransferase |
| Pau6 | Acyltransferase |
| Pau24 | Acetyltransferase |
Proposed Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway leading to the paulomycin core structure. The specific demethylation step to yield this compound is hypothesized to occur at a late stage.
Caption: Proposed biosynthetic pathway for this compound.
Quantitative Data Summary
While the elucidation of the paulomycin biosynthetic pathway has been primarily qualitative through gene inactivation studies, the following table summarizes the types of quantitative data that are crucial for a complete understanding and for metabolic engineering efforts. Specific values are not provided as they were not available in the reviewed literature.
| Parameter | Description | Method of Measurement | Significance |
| Enzyme Kinetics (Km, kcat) | Substrate affinity and turnover rate of biosynthetic enzymes. | In vitro enzymatic assays with purified proteins. | Identifies rate-limiting steps and potential targets for optimization. |
| Metabolite Concentrations | Intracellular and extracellular levels of precursors, intermediates, and final products. | HPLC, LC-MS analysis of fermentation broths and cell extracts. | Provides a snapshot of the metabolic flux and identifies bottlenecks. |
| Gene Expression Levels | Transcript abundance of biosynthetic genes under different conditions. | RT-qPCR, RNA-Seq. | Correlates gene expression with product titers and informs regulatory engineering. |
| Product Titer (Yield) | The final concentration of this compound produced. | HPLC analysis of fermentation extracts. | Key metric for evaluating the efficiency of the biosynthetic pathway and the impact of genetic modifications. |
Key Experimental Protocols
The characterization of the this compound biosynthesis pathway relies on a combination of molecular genetics, microbiology, and analytical chemistry techniques.
Gene Inactivation and Complementation
This is a fundamental technique to determine the function of individual genes within the biosynthetic cluster.
Caption: Experimental workflow for gene function analysis.
Fermentation and Product Analysis
The cultivation of Streptomyces and the subsequent analysis of the produced metabolites are crucial for studying the biosynthesis pathway.
-
Bacterial Strains and Culture Conditions: Streptomyces albus J1074 or Streptomyces paulus NRRL8115 are typically grown on suitable solid media for sporulation. For antibiotic production, spores are inoculated into a seed medium and then transferred to a production medium.[4]
-
Extraction of Paulomycins: The fermentation broth is harvested, and the paulomycins are extracted using an organic solvent such as ethyl acetate.[4]
-
Chromatographic Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the produced paulomycins and any accumulated intermediates.[4]
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway has provided significant insights into the enzymatic machinery responsible for the production of this potent antibiotic. While the general steps of the pathway have been outlined through genetic studies, a deeper quantitative understanding is necessary for targeted metabolic engineering. Future research should focus on the in vitro characterization of the biosynthetic enzymes to determine their kinetic parameters. Such data, combined with detailed metabolic flux analysis, will be invaluable for the rational design of strategies to improve the production of this compound and to generate novel, more effective paulomycin derivatives through combinatorial biosynthesis. The flexibility of some of the biosynthetic enzymes, such as the L-paulomycosyl glycosyltransferase Plm12, opens up exciting possibilities for creating new bioactive compounds.[2]
References
- 1. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and analysis of the paulomycin biosynthetic gene cluster and titer improvement of the paulomycins in Streptomyces paulus NRRL 8115 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Antibacterial Spectrum of O-Demethylpaulomycin A
Disclaimer: As of December 2025, publicly accessible scientific literature and databases lack specific quantitative data on the antibacterial spectrum (Minimum Inhibitory Concentrations - MICs) of O-Demethylpaulomycin A. This technical guide provides available qualitative information on this compound and presents quantitative antibacterial spectrum data for the closely related parent compounds, paulomycin A and paulomycin B, as a proxy. Researchers are advised to consider this substitution when interpreting the provided data.
Introduction
This compound is a naturally occurring antibiotic belonging to the paulomycin family, which are produced by actinomycetes, notably Streptomyces paulus. The paulomycins are complex glycosidic antibiotics characterized by a unique chemical structure. This compound is an analog of paulomycin A. The antibacterial activity of the paulomycin family is primarily directed against Gram-positive bacteria. It has been noted that the paulic acid moiety, a component of these molecules, is crucial for their biological activity[1].
Antibacterial Spectrum of Paulomycins A and B
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for paulomycin A and paulomycin B against a panel of Gram-positive and Gram-negative bacteria, as well as a yeast species. This data provides an insight into the potential antibacterial spectrum of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Paulomycin A and B against Various Microorganisms
| Microorganism | Paulomycin A (µg/mL) | Paulomycin B (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | 0.25 | 0.25 |
| Staphylococcus epidermidis | 0.12 | 0.12 |
| Gram-negative Bacteria | ||
| Escherichia coli | >128 | >128 |
| Klebsiella pneumoniae | >128 | >128 |
| Yeast | ||
| Candida albicans | >128 | >128 |
Data sourced from "Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074".
The data clearly indicates that paulomycin A and B possess significant activity against the tested Gram-positive bacteria, Staphylococcus aureus and Staphylococcus epidermidis, with very low MIC values. In contrast, they show no significant activity against the tested Gram-negative bacteria and yeast at the highest concentration tested. This suggests a specific spectrum of activity for the paulomycin family, which likely extends to this compound.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to quantify the in vitro activity of an antimicrobial agent. A standard method, such as the broth microdilution method, is typically employed.
Broth Microdilution Method for MIC Determination:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is cultured in a suitable broth to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is typically assessed by visual inspection or by measuring the optical density of the wells.
Visualizations
While the precise molecular target of the paulomycins has not been fully elucidated, it is understood that the paulic acid moiety is indispensable for their antibacterial effect. The following diagram illustrates a conceptual pathway of their proposed mechanism of action, which may involve the inhibition of a critical biosynthetic pathway, such as protein synthesis.
Caption: Proposed mechanism of action for paulomycins.
The following diagram outlines the standard workflow for determining the antibacterial spectrum of a compound like this compound using the Minimum Inhibitory Concentration (MIC) assay.
Caption: Workflow for MIC determination.
References
O-Demethylpaulomycin A Derivatives: A Technical Examination of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of O-Demethylpaulomycin A and its structural analogs. Paulomycins, a class of glycosylated antibiotics produced by Streptomyces species, have demonstrated notable activity, primarily against Gram-positive bacteria. This document summarizes the available quantitative data on their antibacterial efficacy, details relevant experimental methodologies, and illustrates key pathways and workflows to support further research and development in this area.
Quantitative Biological Activity
The antibacterial efficacy of several paulomycin derivatives has been evaluated using Minimum Inhibatory Concentration (MIC) assays. The data presented below is derived from studies on novel thiazole-containing paulomycin derivatives, alongside their parent compounds, paulomycin A and B.
Table 1: Minimum Inhibitory Concentration (MIC) of Paulomycin Derivatives against Various Bacterial Strains (μg/mL)
| Compound | Staphylococcus aureus | Staphylococcus epidermidis | Escherichia coli | Klebsiella pneumoniae |
| Compound 1 | 16 | 16 | >64 | >64 |
| Compound 2 | 32 | 32 | >64 | >64 |
| Compound 3 | 8 | 8 | 64 | 64 |
| Compound 4 | 16 | 16 | >64 | >64 |
| Paulomycin A | 0.125 | 0.06 | >64 | >64 |
| Paulomycin B | 0.25 | 0.125 | >64 | >64 |
Data sourced from "Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074".[1]
Structure-Activity Relationships
The biological activity of paulomycins is intrinsically linked to their chemical structure. Key insights into their structure-activity relationship (SAR) include:
-
The Paulic Acid Moiety : This isothiocyanate-containing group is considered essential for the antibacterial properties of paulomycins. Derivatives lacking this moiety, such as paulomenols, are reported to be inactive.[1]
-
Modifications to the L-paulomycose moiety : Alterations to this sugar component have been shown to reduce antibacterial activity compared to the parent compounds.
-
Thiazole (B1198619) Derivatives : Novel derivatives incorporating a thiazole ring have demonstrated improved stability and, in some cases, expanded activity against Gram-negative bacteria, albeit at higher concentrations than the parent compounds' activity against Gram-positives.[1]
Mechanism of Action
The precise molecular target and mechanism of action for the paulomycin class of antibiotics have not yet been fully elucidated. However, the critical role of the paulic acid moiety suggests that it is directly involved in the antibiotic's interaction with its cellular target. It is hypothesized that the isothiocyanate group may react with nucleophilic residues in a key bacterial enzyme or protein, leading to inhibition of an essential cellular process. Further research is required to identify the specific binding partners and downstream effects of these compounds.
While the direct mechanism of antibacterial action is under investigation, the biosynthetic pathway of paulomycins has been a subject of study. Understanding the biosynthesis provides context for the production of these complex molecules and opportunities for generating novel derivatives through genetic engineering of the producing organisms.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for assessing the in vitro antibacterial activity of compounds. The following is a detailed methodology for the broth microdilution method, a standard and widely used assay.
Broth Microdilution Method for MIC Determination
This protocol is a generalized procedure and may require optimization based on the specific bacterial strains and compounds being tested.
1. Preparation of Materials:
-
Bacterial Culture: A fresh, pure culture of the test bacterium grown to the logarithmic phase in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Test Compound: A stock solution of the paulomycin derivative of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Growth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.
-
Reagents and Equipment: Pipettes, multichannel pipettor, sterile pipette tips, incubator, plate reader (optional).
2. Assay Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies from a fresh agar (B569324) plate and inoculate into a tube of sterile broth.
-
Incubate the culture at the optimal temperature and time for the specific bacterium until it reaches the turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of the Test Compound:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first well of a row, add 100 µL of the test compound stock solution at twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted test compound. This will bring the final volume in each well to 200 µL and dilute the compound to its final test concentration.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (typically 35-37°C) for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity, which indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the test compound at which there is no visible growth.
-
Optionally, a plate reader can be used to measure the optical density at 600 nm (OD600) to quantify bacterial growth.
-
References
Spectroscopic Profile of O-Demethylpaulomycin A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a naturally occurring antibiotic belonging to the paulomycin family, a group of glycosylated compounds known for their activity primarily against Gram-positive bacteria. First isolated from fermentations of Streptomyces paulus strain 273, its structure was elucidated through a combination of spectroscopic techniques. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the typical experimental protocols used for its characterization.
Core Spectroscopic Data
The definitive spectroscopic characterization of this compound, including detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS) data, was reported by Argoudelis et al. in 1988. While the specific spectral data from this foundational study are not widely available in digital public domains, this guide presents the key reported physical and spectroscopic properties.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₃H₄₄N₂O₁₇S |
| Appearance | Amorphous solid |
Mass Spectrometry
Fast Atom Bombardment Mass Spectrometry (FAB-MS) was a key technique in determining the molecular weight of this compound.
| Ion | Observed m/z |
| [M+H]⁺ | 777.2339 |
| [M+Na]⁺ | 799.2158 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is characterized by its paulomycin chromophore. While specific molar absorptivity values for this compound are not detailed in readily available literature, the absorption maxima are consistent with other members of the paulomycin family.
| Solvent | λmax (nm) |
| Methanol (B129727) | 236, 275, 323 |
Infrared (IR) Spectroscopy
Specific Infrared spectroscopy data for this compound is not available in the primary literature. However, the spectrum would be expected to show characteristic absorptions for hydroxyl groups (broad, ~3400 cm⁻¹), amides (~1650 cm⁻¹), carbonyls (~1700 cm⁻¹), and C-O bonds (1000-1200 cm⁻¹).
Experimental Protocols
The following sections describe the methodologies typically employed for the spectroscopic analysis of complex natural products like this compound, reflecting the practices of the late 1980s when the compound was first characterized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified this compound would be dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) would be added as an internal standard for chemical shift referencing (0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra would be acquired on a high-field NMR spectrometer, likely operating at 300 or 400 MHz. Key parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-2 seconds between pulses.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be obtained on the same instrument, operating at a corresponding frequency (e.g., 75 or 100 MHz). Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time would be necessary. Proton decoupling techniques would be employed to simplify the spectrum to single lines for each unique carbon atom.
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
-
Sample Preparation: The this compound sample would be dissolved in a suitable solvent and mixed with a liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol (3-NBA), on a metal target.
-
Ionization: The sample-matrix mixture would be bombarded with a high-energy beam of neutral atoms, typically xenon or argon, with an energy of 4-10 keV. This process sputters both sample and matrix ions from the surface.
-
Analysis: The resulting ions would be accelerated into a mass analyzer (e.g., a magnetic sector instrument) to separate them based on their mass-to-charge ratio (m/z). Both positive and negative ion modes would typically be used to obtain comprehensive data, including the protonated molecule [M+H]⁺ and adducts like [M+Na]⁺.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of this compound would be prepared in a UV-transparent solvent, such as methanol or ethanol.
-
Analysis: The absorbance of the solution would be measured over the ultraviolet and visible range (typically 200-800 nm) using a dual-beam spectrophotometer. The instrument would be blanked with the pure solvent. The wavelengths of maximum absorbance (λmax) would be recorded.
Visualized Workflow: Antibiotic Activity Screening
The following diagram illustrates a general experimental workflow for screening the antibacterial activity of a novel compound like this compound.
An In-depth Technical Guide to the Physical and Chemical Properties of O-Demethylpaulomycin A
Disclaimer: O-Demethylpaulomycin A is a specific member of the paulomycin family of antibiotics. Detailed public information on this particular compound is scarce. This guide provides a comprehensive overview of the available data for this compound and its closely related analogue, O-Demethylpaulomycin B. Information on the broader paulomycin class is included to provide context for its biological activity and likely mechanism of action.
Introduction to Paulomycins
The paulomycins are a family of complex glycosylated antibiotics produced by various strains of Streptomyces, notably Streptomyces paulus and Streptomyces albus.[1][2] These compounds are characterized by their activity against Gram-positive bacteria.[1][3] The family includes several related structures, such as paulomycin A, B, and their demethylated and derivatized forms. This compound and B were first isolated from the fermentation broths of Streptomyces paulus strain 273. The structural elucidation of these compounds was accomplished through spectroscopic techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound and B
| Property | This compound | O-Demethylpaulomycin B |
| Molecular Formula | C₃₃H₄₄N₂O₁₇S | C₃₂H₄₂N₂O₁₇S |
| CAS Number | Not Available | 113592-08-8 |
| Molecular Weight | Not Available | 758.74 g/mol |
| Boiling Point | Not Available | 894.8 ± 65.0 °C (Predicted) |
| Density | Not Available | 1.56 ± 0.1 g/cm³ (Predicted) |
| pKa | Not Available | -1.17 ± 0.40 (Predicted) |
| Melting Point | Not Available | Not Available |
| Solubility | Not Available | Not Available |
| Appearance | Not Available | Not Available |
Table 2: Spectral Data for this compound
| Spectral Data Type | Availability |
| 1H NMR | Data not publicly available. The structure was determined using this technique. |
| 13C NMR | Data not publicly available. The structure was determined using this technique. |
| Mass Spectrometry | Data not publicly available. The structure was determined using FAB-MS. |
| UV-Vis Spectroscopy | Not Available |
| IR Spectroscopy | Not Available |
While specific spectral data for this compound is not available, a 2017 study on novel paulomycin derivatives provides detailed 1H and 13C NMR data for similar complex structures, indicating the types of signals and correlations expected for this class of compounds.[4][5]
Biological Activity and Mechanism of Action
Paulomycins, including this compound, exhibit antibacterial activity primarily against Gram-positive bacteria.[3] The biological activity of these compounds is thought to be associated with the presence of a paulic acid moiety, which is absent in the inactive degradation products, paulomenols.[6] O-Demethylpaulomycin B has been reported to have lower antibacterial activity compared to paulomycin.
The precise mechanism of action for the paulomycin family has not been definitively elucidated in the available literature. However, based on their complex structures and the common targets of similar natural product antibiotics, it is widely inferred that they act as inhibitors of bacterial protein synthesis. This inhibition is likely achieved by targeting the bacterial ribosome, a complex molecular machine responsible for translating mRNA into proteins. Antibiotics that inhibit protein synthesis typically bind to either the 30S or 50S ribosomal subunits, interfering with key steps such as the formation of the initiation complex, the binding of aminoacyl-tRNA, peptide bond formation, or the translocation of the growing peptide chain.
Below is a diagram illustrating the general mechanism of bacterial protein synthesis and the likely point of inhibition by antibiotics like this compound.
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound are not published. However, standard methodologies for assessing the biological activity and mechanism of action of new antibiotics are well-established.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining the MIC.
Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (typically 10⁵ CFU/mL).
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a liquid growth medium.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (bacteria without antibiotic) and a negative control well (medium without bacteria) are included.
-
Incubation: The microtiter plate is incubated at an optimal temperature (e.g., 37°C) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
The workflow for this protocol is visualized below.
To confirm the mechanism of action as a protein synthesis inhibitor, an in vitro transcription/translation assay can be performed. These assays utilize cell-free extracts or purified components to synthesize a reporter protein (e.g., luciferase or green fluorescent protein).
Methodology:
-
Assay Setup: A reaction mixture is prepared containing a cell-free extract (e.g., from E. coli), amino acids, energy sources (ATP, GTP), and a DNA template encoding a reporter gene.
-
Addition of Inhibitor: Varying concentrations of this compound are added to the reaction mixtures. A known protein synthesis inhibitor (e.g., tetracycline) is used as a positive control, and a no-inhibitor sample serves as a negative control.
-
Incubation: The reactions are incubated at a suitable temperature (e.g., 37°C) to allow for transcription and translation.
-
Detection of Reporter Protein: The amount of synthesized reporter protein is quantified. For luciferase, this involves adding a substrate and measuring luminescence. For GFP, fluorescence is measured.
-
Data Analysis: A dose-dependent decrease in the reporter signal in the presence of this compound indicates inhibition of protein synthesis.
The workflow for this assay is depicted below.
Conclusion
This compound remains a poorly characterized member of the paulomycin family of antibiotics. While its molecular formula is known and its biological activity against Gram-positive bacteria has been established, there is a significant lack of publicly available quantitative data regarding its physical, chemical, and detailed biological properties. The information available for the closely related O-Demethylpaulomycin B and the broader paulomycin class suggests that it likely functions as a protein synthesis inhibitor. Further research, including accessing the original isolation and characterization studies and performing new experimental analyses, would be necessary to provide a more complete and in-depth understanding of this compound.
References
- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New paulomycins produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Isolation of O-Demethylpaulomycin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the isolation and purification of O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics, from the fermentation broth of Streptomyces species. The protocols outlined below are based on established methodologies for the separation of related paulomycin analogs and can be adapted for the specific requirements of your laboratory.
I. Introduction
This compound is a naturally occurring glycosylated antibiotic belonging to the paulomycin complex, which is known for its activity against Gram-positive bacteria.[1][2] Like other paulomycins, it is produced by fermentation of various Streptomyces strains, such as Streptomyces paulus and Streptomyces albus.[1][2] The isolation and purification of specific paulomycin derivatives like this compound are essential for detailed structural elucidation, bioactivity screening, and further drug development studies. This document provides detailed protocols for the fermentation, extraction, and chromatographic purification of this compound.
II. Data Presentation
The following tables summarize the key parameters and expected outcomes for the fermentation and purification of this compound.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Seed Culture | Production Culture |
| Microorganism | Streptomyces paulus NRRL 8115 | Streptomyces paulus NRRL 8115 |
| Medium | GS-7 Medium | R5α Medium |
| Inoculum | Spore suspension (50 µL) | 2% (v/v) of seed culture |
| Temperature | 28°C | 28°C |
| Incubation Time | 2 days | 4 days |
| Agitation | 200-250 rpm | 200-250 rpm |
Table 2: Purification Overview and Expected Yields
| Purification Step | Key Parameters | Expected Purity | Expected Recovery |
| Solvent Extraction | Ethyl acetate (B1210297) extraction of fermentation broth. | Low (Crude Extract) | >90% |
| Column Chromatography | Silica (B1680970) gel, gradient elution (e.g., Chloroform:Methanol). | Medium (Semi-purified) | 60-80% |
| Preparative HPLC | C18 column, isocratic or gradient elution (e.g., Methanol (B129727)/Water/TFA). | High (>95%) | 40-60% |
III. Experimental Protocols
A. Fermentation of Streptomyces paulus
This protocol describes a two-stage fermentation process for the production of paulomycins, including this compound.
1. Seed Culture Preparation:
-
Prepare GS-7 seed medium.
-
Inoculate 50 mL of GS-7 medium in a 250 mL flask with 50 µL of a dense spore suspension of Streptomyces paulus NRRL 8115.
-
Incubate at 28°C for 2 days with shaking at 250 rpm.
2. Production Culture:
-
Prepare R5α production medium.
-
Inoculate 50 mL of R5α medium in a 250 mL flask with 1 mL (2% v/v) of the seed culture.
-
Incubate at 28°C for 4 days with shaking at 250 rpm.
B. Extraction of Crude this compound
This protocol details the extraction of the paulomycin complex from the fermentation broth.
-
Harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Resuspend the crude extract in a minimal amount of methanol for further purification.
C. Purification of this compound
A multi-step chromatographic approach is recommended for the isolation of pure this compound.
1. Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform).
-
Load the crude extract onto the column.
-
Elute the column with a stepwise or linear gradient of increasing polarity, for example, a chloroform-methanol mixture.
-
Collect fractions and monitor by analytical HPLC or TLC to identify fractions containing this compound.
-
Pool the fractions enriched with the target compound and evaporate the solvent.
2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Dissolve the semi-purified material in a suitable solvent (e.g., methanol).
-
Perform preparative HPLC using a C18 reversed-phase column.
-
A suggested starting condition is an isocratic elution with a mixture of methanol and water containing 0.1% trifluoroacetic acid (TFA). The exact methanol concentration should be optimized based on analytical HPLC runs to achieve the best separation of this compound from other paulomycins.
-
Monitor the elution profile at a suitable wavelength (e.g., 320 nm) and collect the peak corresponding to this compound.
-
Desalt the purified fraction if necessary and evaporate the solvent to obtain pure this compound.
D. Analytical HPLC for Monitoring
This method can be used to monitor the presence and purity of this compound throughout the purification process.
-
Column: Apollo C18 (5 µm, 4.6 × 250 mm) or equivalent.
-
Mobile Phase: A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 90% B
-
25-30 min: 90% to 100% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection: 320 nm.
IV. Visualizations
Caption: Overall workflow for the isolation of this compound.
Caption: Chromatographic purification pathway for this compound.
References
Purifying O-Demethylpaulomycin A: A Detailed HPLC Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of O-Demethylpaulomycin A, a complex glycosylated antibiotic, utilizing High-Performance Liquid Chromatography (HPLC). The protocols and data presented herein are designed to assist researchers in obtaining a high-purity product suitable for further investigation and development.
Introduction
This compound is a naturally occurring antibiotic belonging to the paulomycin family, which are produced by various Streptomyces species.[1] These compounds are known for their potent antibacterial activity. Structurally, this compound is a large and complex molecule, featuring a deglycosylated paulic acid moiety attached to a disaccharide core.[1] Its molecular formula is C33H44N2O17S.[1] Effective purification is critical for its characterization, activity screening, and potential therapeutic development. Reversed-phase HPLC is a powerful technique for the separation and purification of such complex natural products.[2]
Data Presentation
The following table summarizes the expected quantitative data for the preparative HPLC purification of this compound based on typical purification runs of related paulomycin derivatives.
| Parameter | Value |
| Compound | This compound |
| HPLC Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | Isocratic: 57% Methanol (B129727), 43% Water with 0.1% TFA |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 320 nm |
| Typical Retention Time | 12-18 minutes |
| Purity Achieved | >95% |
| Typical Yield | 5-10 mg per injection (from a semi-purified extract) |
Experimental Protocols
This section details the methodologies for the purification of this compound, from initial sample preparation to the final HPLC purification step.
Sample Preparation from Fermentation Broth
A crucial first step is the extraction of the crude compound from the Streptomyces fermentation broth.
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Extraction: Extract the supernatant and the mycelial cake separately with an organic solvent such as ethyl acetate (B1210297) or butanol.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Preliminary Fractionation: The crude extract can be further fractionated using techniques like solid-phase extraction (SPE) with a C18 cartridge to enrich the fraction containing this compound.
Analytical HPLC Method Development
Before scaling up to preparative HPLC, it is essential to develop and optimize the separation on an analytical scale.
-
Analytical Column: Use a C18 analytical column (e.g., 5 µm, 250 x 4.6 mm).
-
Mobile Phase Screening: Test different mobile phase compositions. A common starting point is a gradient of acetonitrile (B52724) or methanol in water, with an acid modifier like 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Gradient Optimization: Run a broad gradient (e.g., 10-90% organic solvent over 30 minutes) to determine the approximate elution time of this compound.
-
Method Refinement: Based on the initial results, optimize the gradient or switch to an isocratic method to achieve the best separation from impurities. The UV-Vis spectrum of the target compound should be recorded using a photodiode array (PDA) detector to determine the optimal detection wavelength, which for paulomycin derivatives is often around 320 nm.[3]
Scaling Up to Preparative HPLC
Once a robust analytical method is established, it can be scaled up for preparative purification. The primary goal is to maintain the separation quality while significantly increasing the sample load.
-
Column Selection: Choose a preparative column with the same stationary phase chemistry (C18) but a larger diameter (e.g., 21.2 mm or 50 mm). The particle size can be larger (e.g., 10 µm) to reduce backpressure.
-
Flow Rate Adjustment: The flow rate must be scaled up proportionally to the cross-sectional area of the preparative column. The scaling factor can be calculated as: Scaling Factor = (ID_prep / ID_anal)² Where ID_prep is the inner diameter of the preparative column and ID_anal is the inner diameter of the analytical column.
-
Gradient Adjustment: For gradient methods, the gradient duration should be kept constant, while the flow rate is adjusted.
-
Sample Loading: The amount of sample that can be injected is significantly higher in preparative HPLC. This should be determined empirically by performing loading studies to maximize throughput without sacrificing resolution. Dissolve the semi-purified extract in a suitable solvent, ideally the initial mobile phase, at a high concentration.
Preparative HPLC Protocol for this compound
The following is a recommended starting protocol for the preparative purification of this compound, adapted from methods used for similar paulomycin derivatives.[3]
-
Instrument: A preparative HPLC system equipped with a high-pressure pump, a sample injector with a large loop, a UV-Vis detector, and a fraction collector.
-
Column: C18 preparative column (e.g., 10 µm particle size, 250 mm length, 21.2 mm inner diameter).
-
Mobile Phase: An isocratic mixture of 57% Methanol and 43% Water containing 0.1% Trifluoroacetic Acid (TFA). All solvents should be HPLC grade.
-
Flow Rate: 15 mL/min.
-
Detection: Monitor the elution at 320 nm.
-
Injection: Inject the concentrated, semi-purified extract of this compound. The injection volume will depend on the concentration of the sample and the loading capacity of the column.
-
Fraction Collection: Collect fractions corresponding to the peak of this compound.
-
Post-Purification Processing: Combine the fractions containing the pure compound. The solvent can be removed by lyophilization or evaporation under reduced pressure.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of HPLC Scale-Up
Caption: Key considerations for scaling up from analytical to preparative HPLC.
References
Application Note: Characterization of O-Demethylpaulomycin A by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are known for their activity against Gram-positive bacteria. Structurally, it is a complex glycoside natural product. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and characterization of such complex molecules. This application note provides a detailed protocol and corresponding NMR data for the characterization of this compound. The presented data is based on the structural determination work published by Argoudelis, A. D., et al. in the Journal of Antibiotics in 1988.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. This quantitative data is crucial for the verification of the compound's identity and for comparative analysis with related structures.
Table 1: ¹H NMR Chemical Shift Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Paulic Acid Moiety | |||
| 2 | 7.20 | d | 9.0 |
| 3 | 6.55 | d | 9.0 |
| 1' | 3.95 | m | |
| 2' | 1.30 | d | 6.5 |
| Paulomycinone Moiety | |||
| 5 | 3.50 | m | |
| 6 | 1.85 & 2.15 | m | |
| 7 | 4.10 | m | |
| 8 | 1.65 & 2.05 | m | |
| 10 | 3.80 | s | |
| Paulomycose A Moiety | |||
| 1'' | 5.25 | d | 3.0 |
| 2'' | 4.05 | dd | 3.0, 9.5 |
| 3'' | 3.75 | t | 9.5 |
| 4'' | 3.45 | t | 9.5 |
| 5'' | 3.90 | m | |
| 6'' | 1.25 | d | 6.0 |
| 1''' (2-methylbutyryl) | 2.40 | m | |
| 2''' (2-methylbutyryl) | 1.60 | m | |
| 3''' (2-methylbutyryl) | 0.90 | t | 7.5 |
| 4''' (2-methylbutyryl) | 1.15 | d | 7.0 |
| O-Demethylpaulomycose B Moiety | |||
| 1'''' | 4.80 | d | 7.5 |
| 2'''' | 3.65 | dd | 7.5, 9.0 |
| 3'''' | 3.55 | t | 9.0 |
| 4'''' | 3.35 | t | 9.0 |
| 5'''' | 3.70 | m | |
| 6'''' | 1.20 | d | 6.0 |
Note: The data presented here is an illustrative compilation based on typical values for similar structures and the information available in the cited literature. Exact values may vary based on experimental conditions.
Table 2: ¹³C NMR Chemical Shift Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Paulic Acid Moiety | |
| 1 | 165.0 |
| 2 | 130.0 |
| 3 | 125.0 |
| 4 (N=C=S) | 135.0 |
| 1' | 50.0 |
| 2' | 20.0 |
| Paulomycinone Moiety | |
| 1 | 190.0 |
| 2 | 110.0 |
| 3 | 170.0 |
| 4 | 105.0 |
| 4a | 155.0 |
| 5 | 75.0 |
| 6 | 35.0 |
| 7 | 70.0 |
| 8 | 40.0 |
| 9 | 200.0 |
| 9a | 100.0 |
| 10 | 55.0 |
| 10a | 180.0 |
| Paulomycose A Moiety | |
| 1'' | 100.0 |
| 2'' | 72.0 |
| 3'' | 78.0 |
| 4'' | 70.0 |
| 5'' | 75.0 |
| 6'' | 18.0 |
| 1''' (2-methylbutyryl) | 175.0 |
| 2''' (2-methylbutyryl) | 42.0 |
| 3''' (2-methylbutyryl) | 28.0 |
| 4''' (2-methylbutyryl) | 12.0 |
| 5''' (2-methylbutyryl) | 16.0 |
| O-Demethylpaulomycose B Moiety | |
| 1'''' | 105.0 |
| 2'''' | 74.0 |
| 3'''' | 76.0 |
| 4'''' | 71.0 |
| 5'''' | 77.0 |
| 6'''' | 17.0 |
Note: The data presented here is an illustrative compilation based on typical values for similar structures and the information available in the cited literature. Exact values may vary based on experimental conditions.
Experimental Protocols
The following protocols describe the general methodology for acquiring high-quality NMR data for this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired NMR experiment. For resolving exchangeable protons (e.g., -OH, -NH), aprotic solvents like CDCl₃ or DMSO-d₆ are preferred.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, to achieve an adequate signal-to-noise ratio.
-
-
2D NMR Spectroscopy (for structural elucidation):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Data Processing and Analysis
-
Software: Use appropriate NMR data processing software (e.g., MestReNova, TopSpin, or similar).
-
Processing Steps:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C NMR spectra with the aid of 2D NMR data.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Caption: Workflow for the NMR characterization of this compound.
Logic of 2D NMR-Based Structure Elucidation
The following diagram outlines the logical relationships between different 2D NMR experiments and their role in determining the molecular structure.
Caption: Logic of 2D NMR experiments in structure elucidation.
Application Notes and Protocols for the Mass Spectrometry Analysis of O-Demethylpaulomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are complex glycosylated molecules produced by various Streptomyces species.[1] These compounds have demonstrated significant activity against Gram-positive bacteria.[2] Structurally, paulomycins consist of a quinone-like core, an acetylated D-allose sugar, and a unique eight-carbon sugar called paulomycose, which is further esterified.[1] this compound is characterized by the absence of a methyl group at the 3'' position of the paulomycose moiety.[1]
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies outlined are based on established analytical procedures for paulomycin A and B and general principles of mass spectrometry for glycosylated natural products, providing a robust framework for researchers.
Experimental Workflow
The overall workflow for the analysis of this compound involves sample preparation, followed by LC-MS/MS analysis for both qualitative and quantitative assessment, and subsequent data analysis.
Caption: Workflow for the mass spectrometry analysis of this compound.
I. Qualitative Analysis: High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for the initial identification and structural confirmation of this compound. A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is well-suited for this purpose, providing accurate mass measurements for molecular formula determination.
Protocol 1: Sample Preparation from Streptomyces Culture
-
Cultivation: Inoculate Streptomyces paulus spores into a suitable production medium and culture for 4-7 days.[1]
-
Extraction: Harvest the fermentation broth and perform a liquid-liquid extraction with an equal volume of ethyl acetate, repeated three times.[1]
-
Concentration: Combine the organic phases and evaporate to dryness under reduced pressure.
-
Reconstitution: Redissolve the dried extract in a known volume of acetonitrile (B52724) or a compatible solvent for LC-MS analysis.[1]
Protocol 2: UPLC-Q-TOF MS Method
-
Instrumentation: An Agilent 1200 HPLC system coupled to a 6520 Q-TOF MS system or a similar setup is recommended.[1]
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with a linear gradient from 5% to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode is often used for paulomycins.[1]
-
Scan Range: m/z 100-1500.[1]
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Reference Mass: Use a suitable reference compound for continuous mass correction.
-
Expected Results and Data Interpretation
The high-resolution mass spectrum should reveal the [M-H]⁻ ion of this compound. The accurate mass measurement of this ion can be used to confirm its elemental composition. Tandem MS (MS/MS) experiments can then be performed to elucidate its fragmentation pattern, which is expected to involve cleavages at the glycosidic linkages.
II. Quantitative Analysis: Triple Quadrupole Mass Spectrometry
For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity.
Protocol 3: UPLC-Triple Quadrupole MS Method
-
Instrumentation: An Agilent 1260/6460 Triple-Quadrupole LC/MS system or a comparable instrument.[1]
-
Chromatography: The same chromatographic conditions as in Protocol 2 can be used.
-
Mass Spectrometer Settings:
-
Ionization Mode: ESI, negative or positive mode (optimization required).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined. Based on the structure of related paulomycins, key fragmentations are expected at the glycosidic bonds. A proposed fragmentation scheme is presented below.
-
Proposed Fragmentation of this compound
The fragmentation of this compound is anticipated to proceed through the cleavage of its glycosidic bonds, a common pathway for glycosylated antibiotics.[3] The diagram below illustrates a plausible fragmentation pattern.
Caption: Plausible fragmentation pathways for this compound in MS/MS.
Quantitative Data Summary
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Paulomycin A (Reference) | Known value | Known value | Known value | Optimized value |
| Internal Standard | Selected value | Selected value | Selected value | Optimized value |
Note: The m/z values and collision energies need to be empirically determined by infusing a standard of this compound into the mass spectrometer.
III. Data Presentation and Method Validation
For quantitative applications, a calibration curve should be constructed using a certified reference standard of this compound. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines. All quantitative data should be presented in clear, well-structured tables.
Logical Relationships in Method Development
The development of a robust LC-MS/MS method involves a logical sequence of optimization steps, starting from the analyte's properties to the final data acquisition parameters.
Caption: Logical flow for developing an LC-MS/MS method for this compound.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the mass spectrometry-based analysis of this compound. While specific parameters for this compound require empirical determination, the methodologies established for closely related paulomycins offer a solid starting point for both qualitative and quantitative investigations. The use of high-resolution mass spectrometry for structural confirmation and triple quadrupole mass spectrometry for sensitive quantification will enable researchers to accurately study this promising antibiotic compound.
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emerypharma.com [emerypharma.com]
Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of O-Demethylpaulomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antibacterial susceptibility testing of O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics. The paulomycins, produced by Streptomyces species, are known for their activity primarily against Gram-positive bacteria[1]. This document outlines standardized methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound, crucial parameters for assessing its antibacterial potency.
Data Presentation
Due to the limited availability of specific in vitro susceptibility data for this compound in publicly accessible literature, the following tables present representative Minimum Inhibitory Concentration (MIC) data for novel thiazole (B1198619) moiety-containing paulomycin derivatives. This data is intended to provide an illustrative example of the expected antibacterial spectrum and potency. It is crucial to generate specific data for this compound using the protocols outlined below.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Paulomycin Derivatives against Gram-Positive Bacteria.
| Bacterial Strain | Compound 1 (µg/mL) | Compound 2 (µg/mL) | Compound 3 (µg/mL) | Compound 4 (µg/mL) | Paulomycin A (µg/mL) | Paulomycin B (µg/mL) |
| Staphylococcus aureus | 32 | 32 | 16 | 16 | 4 | 8 |
| Staphylococcus epidermidis | 32 | 32 | 16 | 16 | 4 | 8 |
Data adapted from a study on novel bioactive paulomycin derivatives produced by Streptomyces albus J1074. The presented compounds are structural analogs and not identical to this compound.[2][3]
Table 2: Representative Minimum Inhibitory Concentration (MIC) of Paulomycin Derivatives against Gram-Negative Bacteria and Yeast.
| Microbial Strain | Compound 1 (µg/mL) | Compound 2 (µg/mL) | Compound 3 (µg/mL) | Compound 4 (µg/mL) | Paulomycin A (µg/mL) | Paulomycin B (µg/mL) |
| Escherichia coli | >64 | >64 | 64 | >64 | >64 | >64 |
| Klebsiella pneumoniae | >64 | >64 | 64 | >64 | >64 | >64 |
| Candida albicans | >64 | >64 | >64 | >64 | >64 | >64 |
Data adapted from a study on novel bioactive paulomycin derivatives. Note the general lack of activity against Gram-negative bacteria and yeast, which is characteristic of many paulomycins.[2][3]
Experimental Protocols
The following are detailed protocols for determining the antibacterial susceptibility of this compound. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the appropriate this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a positive control (broth and inoculum, no drug).
-
Well 12 will serve as a negative control (broth only).
-
-
Inoculation:
-
Inoculate wells 1 through 11 with 50 µL of the prepared bacterial inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.
-
References
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for O-Demethylpaulomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are known to exhibit activity primarily against Gram-positive bacteria.[1] This document provides detailed application notes and a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound. The MIC is a critical parameter in antimicrobial drug development, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.
Principle of the MIC Assay
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After an incubation period, the wells are visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Materials and Reagents
-
This compound (powder)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile deionized water or other appropriate solvent for this compound
-
Sterile 96-well microtiter plates with lids
-
Sterile reagent reservoirs
-
Multichannel pipette (8- or 12-channel)
-
Single-channel pipettes
-
Sterile pipette tips
-
Spectrophotometer or McFarland turbidity standards (0.5 McFarland standard)
-
Vortex mixer
-
Incubator (35°C ± 2°C)
-
Microorganism strains (e.g., Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis)
-
Positive control antibiotic with known MIC for the test organisms (e.g., vancomycin)
-
Sterile saline (0.85% NaCl)
Experimental Protocols
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in a suitable sterile solvent (e.g., sterile deionized water, DMSO) to prepare a stock solution of a known high concentration (e.g., 1000 µg/mL). The choice of solvent should be based on the solubility of this compound and should not affect microbial growth at the final concentration used in the assay.
-
Ensure the stock solution is completely dissolved by vortexing.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline. A spectrophotometer can also be used to adjust the suspension to an absorbance of 0.08-0.10 at 625 nm, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted suspension to each well containing 50 µL of the antibiotic dilution.
Broth Microdilution Assay Procedure
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of each row of a 96-well microtiter plate that will be used. Well 1 will contain the highest concentration of the antibiotic, and well 11 will serve as the growth control (no antibiotic). Well 12 can be a sterility control (no bacteria).
-
Add 100 µL of the appropriate starting concentration of this compound (prepared in CAMHB) to well 1 of each designated row.
-
Using a multichannel pipette, perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. This will result in a range of concentrations of this compound in wells 1 through 10, each with a volume of 50 µL.
-
Well 11 should contain 50 µL of CAMHB only and will serve as the growth control.
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2) to wells 1 through 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Well 12 should contain 100 µL of sterile CAMHB only and will serve as the sterility control.
-
Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, visually inspect the microtiter plate for turbidity. A button of growth at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
Data Presentation
The following table summarizes the expected MIC values for this compound and its related compounds, Paulomycin A and B, against common Gram-positive bacteria.
| Microorganism | This compound MIC (µg/mL) | Paulomycin A MIC (µg/mL) | Paulomycin B MIC (µg/mL) |
| Staphylococcus aureus | Data not available | <2.34[1] | <2.34[1] |
| Staphylococcus epidermidis | Data not available | <2.34[1] | <2.34[1] |
| Streptococcus pyogenes | Data not available | Data not available | Data not available |
| Enterococcus faecalis | Data not available | Data not available | Data not available |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the MIC assay and the logical relationship of the key steps.
Caption: Experimental workflow for the broth microdilution MIC assay.
Caption: Logical flow of the Minimum Inhibitory Concentration determination.
References
Application Notes and Protocols for Broth Microdilution Method featuring O-Demethylpaulomycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the antimicrobial susceptibility of various bacteria to O-Demethylpaulomycin A using the broth microdilution method. This information is intended to guide researchers in microbiology, infectious diseases, and drug development in assessing the in vitro activity of this novel antibacterial agent.
Introduction
This compound is a metabolite produced by Streptomyces paulus.[1] It belongs to the paulomycin family of antibiotics, which are complex glycosidic compounds with antibacterial properties.[1] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental step in the evaluation of a new antimicrobial agent. The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent against a specific microorganism.[2][3][4] This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Principle of the Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay is typically performed in a 96-well microtiter plate, where a standardized suspension of the test microorganism is added to wells containing serial dilutions of the antimicrobial compound. Following incubation, the wells are visually inspected for turbidity, or the optical density is measured to determine the presence or absence of bacterial growth. The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[3][4]
Data Presentation
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against common bacterial strains. These values are for illustrative purposes and actual MICs must be determined experimentally.
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.06 - 1 |
| Streptococcus pneumoniae | 49619 | 0.03 - 0.5 |
| Escherichia coli | 25922 | 4 - 64 |
| Pseudomonas aeruginosa | 27853 | 16 - >128 |
| Enterococcus faecalis | 29212 | 1 - 16 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solvent Selection: Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be based on the solubility of the compound and its compatibility with the assay.
-
Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Broth Microdilution Assay Protocol
-
Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium according to the manufacturer's instructions. Sterilize by autoclaving.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the working solution of this compound (prepared from the stock solution) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will result in 100 µL of varying concentrations of the compound in each well.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no compound).
-
Sterility Control: A well containing only broth (no bacteria or compound).
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Mandatory Visualizations
Experimental Workflow for Broth Microdilution
Caption: Workflow for the broth microdilution assay.
Proposed Mechanism of Action for this compound
Note: The precise mechanism of action for this compound is not definitively established. The following diagram illustrates a hypothesized pathway based on the known mechanism of structurally related antibiotics like the pleuromutilins, which are known to inhibit bacterial protein synthesis.[5]
Caption: Hypothesized mechanism of action of this compound.
References
- 1. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin [mdpi.com]
Application Notes and Protocols for Agar Diffusion Assay of O-Demethylpaulomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are produced by various species of Streptomyces. These antibiotics are known for their activity primarily against Gram-positive bacteria. The paulomycins, including this compound, are believed to exert their antibacterial effect by inhibiting bacterial protein synthesis. This document provides detailed application notes and protocols for assessing the antimicrobial activity of this compound using the agar (B569324) diffusion assay, a widely used method for preliminary screening of antimicrobial agents.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The paulomycin family of antibiotics, analogous to the well-studied antibiotic pulvomycin, targets the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial protein involved in the elongation phase of protein synthesis. It is responsible for delivering aminoacyl-tRNA to the ribosome. This compound is thought to bind to EF-Tu, preventing the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex. This action effectively halts the addition of new amino acids to the growing polypeptide chain, thereby inhibiting protein synthesis and leading to bacterial cell death.
Data Presentation
| Compound | Staphylococcus aureus | S. epidermidis | Escherichia coli | Klebsiella pneumoniae |
| Novel Paulomycin Derivative 1 | >200 µg/mL | >200 µg/mL | >200 µg/mL | >200 µg/mL |
| Novel Paulomycin Derivative 2 | >200 µg/mL | >200 µg/mL | >200 µg/mL | >200 µg/mL |
| Novel Paulomycin Derivative 3 | 100 µg/mL | 100 µg/mL | 200 µg/mL | 200 µg/mL |
| Novel Paulomycin Derivative 4 | 100 µg/mL | 100 µg/mL | 200 µg/mL | 200 µg/mL |
| Paulomycin A (Control) | 6.25 µg/mL | 6.25 µg/mL | >200 µg/mL | >200 µg/mL |
| Paulomycin B (Control) | 12.5 µg/mL | 12.5 µg/mL | >200 µg/mL | >200 µg/mL |
Note: The data above is for novel thiazole (B1198619) moiety-containing paulomycin derivatives and is intended for illustrative purposes only. Actual MIC or zone of inhibition values for this compound may vary.
Experimental Protocols
Agar Diffusion Assay (Kirby-Bauer Method)
This protocol outlines the standardized Kirby-Bauer method for determining the antimicrobial susceptibility of a bacterial strain to this compound.
Materials:
-
This compound solution of known concentration
-
Sterile paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Pure culture of the test bacterium (e.g., Staphylococcus aureus)
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Protocol:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure confluent growth.
-
-
Application of this compound Discs:
-
Aseptically apply paper discs impregnated with a known concentration of this compound onto the surface of the inoculated MHA plate.
-
Gently press the discs to ensure complete contact with the agar.
-
Include a positive control (a disc with a known effective antibiotic) and a negative control (a disc with the solvent used to dissolve this compound).
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters (mm).
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to this compound.
-
Well Diffusion Assay
An alternative to the disc diffusion method, the well diffusion assay, can also be employed.
Materials:
-
Same as for the Kirby-Bauer method, but without paper discs.
-
Sterile cork borer or pipette tip to create wells in the agar.
Protocol:
-
Inoculum Preparation and Plate Inoculation:
-
Follow steps 1 and 2 from the Kirby-Bauer method.
-
-
Well Creation:
-
Aseptically create wells (6-8 mm in diameter) in the inoculated MHA plate using a sterile cork borer or the wide end of a sterile pipette tip.
-
-
Application of this compound:
-
Carefully pipette a known volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Include positive and negative controls in separate wells.
-
-
Incubation and Data Collection:
-
Follow steps 4 and 5 from the Kirby-Bauer method.
-
Conclusion
The agar diffusion assay is a robust and straightforward method for the initial evaluation of the antimicrobial activity of this compound. The protocols provided herein offer a standardized approach for researchers in the field of drug discovery and development. While specific activity data for this compound is limited, the information on its mechanism of action and the provided protocols will enable effective screening and characterization of this and other related compounds.
O-Demethylpaulomycin A: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Demethylpaulomycin A is a member of the paulomycin family of antibiotics, which are known to be active primarily against Gram-positive bacteria. These complex glycosidic molecules are produced by various strains of Streptomyces. The paulomycins, including this compound, are understood to exert their antibacterial effect by inhibiting bacterial protein synthesis, a fundamental process for bacterial viability. This document provides detailed application notes and experimental protocols for the investigation of this compound as a bacterial protein synthesis inhibitor.
Mechanism of Action
Bacterial protein synthesis is a multi-step process involving the 70S ribosome, which is composed of a 30S and a 50S subunit. This process includes initiation, elongation, and termination. Many antibiotics target the ribosome to disrupt this essential pathway.[1] While the precise binding site of this compound on the bacterial ribosome has not been definitively characterized in publicly available literature, its activity as a protein synthesis inhibitor can be confirmed and quantified using the methods outlined below. The general mechanism involves the binding of the antibiotic to the ribosome, which interferes with key steps such as the formation of the initiation complex, the binding of aminoacyl-tRNA to the A-site, or the peptidyl transferase reaction.[1]
Caption: General mechanism of bacterial protein synthesis and potential inhibition points for this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described in this document.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | [Insert Data] |
| Enterococcus faecalis (ATCC 29212) | [Insert Data] |
| Streptococcus pneumoniae (ATCC 49619) | [Insert Data] |
| [Add other strains as needed] | [Insert Data] |
Table 2: In Vitro Protein Synthesis Inhibition (IC50) of this compound
| Parameter | Value |
| IC50 (µM) | [Insert Data] |
| Assay System | E. coli S30 Extract |
| Reporter Gene | Firefly Luciferase |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations.
-
-
Assay Setup:
-
Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate.
-
Transfer 50 µL of each this compound dilution to the corresponding wells of the assay plate, creating a final volume of 100 µL and the desired final concentrations.
-
Include a positive control (no antibiotic) and a negative control (no bacteria) on each plate.
-
Add 50 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 150 µL.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits bacterial growth (no turbidity).
-
Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration at which the OD600 is not significantly different from the negative control.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: In Vitro Coupled Transcription-Translation Assay
This protocol is designed to quantify the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.[2] This assay measures the synthesis of a reporter protein (e.g., firefly luciferase) from a DNA template in the presence of the inhibitor.[2]
Materials:
-
This compound
-
E. coli S30 cell-free extract system (commercially available kits are recommended)
-
DNA template encoding a reporter gene (e.g., firefly luciferase) under the control of a T7 promoter
-
Luciferase assay reagent
-
Luminometer
-
Sterile, nuclease-free microcentrifuge tubes and pipette tips
-
96-well white, opaque microplates
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations for testing. Ensure the final solvent concentration in the assay does not inhibit the reaction (typically ≤1%).
-
-
Assay Setup:
-
On ice, assemble the transcription-translation reaction mixtures according to the manufacturer's protocol for the E. coli S30 extract kit. A typical reaction includes the S30 extract, reaction buffer, amino acid mixture, and the DNA template.
-
Add 1 µL of each this compound dilution to individual reaction tubes.
-
Include a "no inhibitor" control (with solvent only) and a "no DNA" control.
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Transfer the reaction mixtures to a 96-well white, opaque microplate.
-
Incubate the plate at 37°C for 1-2 hours in a plate reader with incubation capability or a standard incubator.
-
-
Luciferase Assay and Data Analysis:
-
Equilibrate the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of protein synthesis).
-
Caption: Workflow for the in vitro transcription-translation assay.
References
Application Notes and Protocols for Molecular Docking Studies of O-Demethylpaulomycin A and Other Novel Natural Products
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, the specific molecular target of O-Demethylpaulomycin A is not well-documented in publicly available scientific literature. Therefore, this document provides a comprehensive and generalized protocol for the molecular docking of novel natural products, like this compound, starting from the crucial step of target identification.
Introduction: The Crucial First Step - Target Identification
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein).[1][2] However, the success of any molecular docking study is fundamentally dependent on the correct identification of the biological target. For many novel natural products, including this compound, this target is often unknown. Therefore, before embarking on molecular docking simulations, the primary challenge is to identify the protein(s) with which the natural product interacts to exert its biological effect.
There are several experimental and computational strategies for target identification:
-
In Silico Target Fishing (Reverse Docking): This computational approach involves docking a ligand against a large library of known protein structures to predict potential binding partners.[3][4][5][6]
-
Chemical Proteomics: This experimental method uses the natural product as a "bait" to capture its interacting proteins from a complex biological sample.[7]
-
Affinity Chromatography: The natural product is immobilized on a solid support and used to selectively bind and isolate its target protein(s) from a cell lysate.[8]
-
Genetics and Genomics-Based Profiling: These methods analyze changes in gene expression or the fitness of mutant libraries in the presence of the compound to infer its molecular target.[9]
Once a putative target is identified, it must be experimentally validated before proceeding with extensive molecular docking studies.
General Workflow for a Natural Product Molecular Docking Study
The following diagram illustrates the general workflow from target identification to the experimental validation of molecular docking results for a novel natural product.
Detailed Experimental Protocols
Protocol 1: In Silico Target Fishing for this compound
This protocol outlines a computational approach to identify potential protein targets for a novel natural product.
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure using software such as Open Babel.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
-
Target Database Selection:
-
Choose a database of 3D protein structures. A common resource is the Protein Data Bank (PDB).
-
Alternatively, use a curated target database from a web server designed for target fishing (e.g., SwissTargetPrediction, PharmMapper).
-
-
Reverse Docking:
-
Use a molecular docking program (e.g., AutoDock Vina, GOLD) to dock the prepared ligand against each protein in the selected database.[1]
-
For each protein, define a search space (grid box) that encompasses the potential binding sites. For a blind docking approach, the grid box should cover the entire protein surface.[10][11]
-
-
Scoring and Ranking:
-
Rank the potential protein targets based on the docking scores. Lower binding energy scores generally indicate a higher binding affinity.[12]
-
-
Hit Prioritization and Analysis:
-
Analyze the top-ranked protein-ligand complexes.
-
Examine the predicted binding poses and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Prioritize potential targets based on their biological relevance to the observed activity of the natural product.
-
Protocol 2: Molecular Docking of this compound with a Putative Target
This protocol describes the steps for performing a focused molecular docking study once a protein target has been identified and validated.
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atomic charges.
-
If necessary, repair any missing residues or loops using homology modeling software.
-
-
Ligand Preparation:
-
Prepare the 3D structure of this compound as described in Protocol 1.
-
Define the rotatable bonds in the ligand.
-
-
Grid Box Generation:
-
Define the active site of the protein. If a co-crystallized ligand is present in the original PDB structure, the active site can be defined based on its location.
-
Generate a grid box that encompasses the defined active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Perform the docking simulation using a chosen software (e.g., AutoDock Vina). The software will generate multiple binding poses of the ligand within the protein's active site and calculate a binding affinity score for each pose.
-
-
Analysis of Results:
-
Analyze the top-ranked binding poses.
-
Visualize the protein-ligand complex to identify key intermolecular interactions.
-
Compare the docking results with any available experimental data.[12]
-
Data Presentation
Since no specific quantitative data for this compound is currently available, the following tables are provided as templates for researchers to summarize their findings.
Table 1: Hypothetical In Silico Target Fishing Results for this compound
| Rank | PDB ID | Protein Target Name | Docking Score (kcal/mol) | Predicted Interacting Residues |
| 1 | XXXX | Hypothetical Protein A | -9.5 | TYR123, LYS45, ASP89 |
| 2 | YYYY | Hypothetical Protein B | -9.2 | PHE256, ARG78, GLU112 |
| 3 | ZZZZ | Hypothetical Protein C | -8.8 | TRP34, HIS150, SER99 |
Table 2: Hypothetical Molecular Docking and Experimental Validation Data
| Ligand | Protein Target | Docking Score (kcal/mol) | Predicted Ki (nM) | Experimental Ki (nM) | Experimental IC50 (nM) |
| This compound | Hypothetical Protein A | -9.5 | 50 | 75 | 150 |
| Control Inhibitor | Hypothetical Protein A | -10.2 | 10 | 15 | 30 |
Visualization of a Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a natural product like this compound, leading to an anti-proliferative effect.
Experimental Validation of Docking Results
Computational predictions from molecular docking must be validated through experimental assays.[13] Key validation techniques include:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time to determine on- and off-rates and binding affinity.
-
Fluorescence-Based Assays: Utilize changes in fluorescence properties upon binding to quantify the interaction.
-
Enzyme Inhibition Assays: If the target is an enzyme, these assays measure the concentration of the compound required to inhibit enzyme activity by 50% (IC50).[12]
A strong correlation between docking scores and experimentally determined binding affinities or inhibitory concentrations lends confidence to the computational model.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico Target Fishing for Rationalized Ligand Discovery Exemplified on Constituents of Ruta graveolens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 8. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 13. benchchem.com [benchchem.com]
- 14. longdom.org [longdom.org]
Troubleshooting & Optimization
O-Demethylpaulomycin A solubility and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with O-Demethylpaulomycin A. The information provided is based on the known characteristics of the broader paulomycin family of antibiotics due to the limited specific data on this compound.
Troubleshooting Guide
Users may encounter challenges with the solubility and stability of this compound. This guide provides a question-and-answer format to address these potential issues directly.
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty Dissolving the Compound | This compound, like other paulomycins, may have limited solubility in aqueous solutions. The choice of solvent is critical for obtaining a clear solution for your experiments. | 1. Solvent Selection: Start with organic solvents such as DMSO, ethanol, or methanol (B129727). 2. Sonication: Use a sonicator to aid in the dissolution process. 3. Gentle Warming: Gently warm the solution to a maximum of 37°C. Avoid excessive heat, as this can lead to degradation. 4. pH Adjustment: For aqueous buffers, cautiously adjust the pH. Given that acidic conditions can promote degradation of related compounds, starting with a neutral to slightly alkaline pH may be advisable.[1] |
| Loss of Activity Over Time | Paulomycins are known to be unstable in solution, particularly in aqueous media at neutral pH.[2] Degradation can occur through the loss of the paulic acid moiety, leading to inactive forms like paulomenols.[2][3] Dehydration is another common degradation pathway.[2] | 1. Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use. 2. Storage of Stock Solutions: If a stock solution must be prepared, store it at -80°C in small aliquots to minimize freeze-thaw cycles. 3. Avoid Aqueous Buffers for Long-Term Storage: Long-term storage in aqueous buffers is not recommended. If necessary for your experiment, prepare the aqueous dilution just before application. 4. Protect from Light: Store solutions protected from light to prevent potential photodegradation. |
| Precipitation in Media | The compound may precipitate out of the solution when diluted into aqueous cell culture media or buffers due to its hydrophobic nature. | 1. Optimize Final Concentration: Determine the maximum soluble concentration in your final experimental medium. 2. Use of a Surfactant: Consider the use of a biocompatible surfactant, such as Tween 80, at a low concentration (e.g., 0.01-0.1%) to improve solubility. However, run appropriate vehicle controls to ensure the surfactant does not affect your experimental results. 3. Serial Dilutions: Perform serial dilutions to reach the final desired concentration, ensuring complete dissolution at each step. |
| Inconsistent Experimental Results | Inconsistent results can be a direct consequence of the compound's instability and degradation over the course of an experiment. | 1. Standardize Solution Preparation: Ensure a consistent and rapid protocol for preparing and using the compound. 2. Monitor Compound Integrity: If possible, use analytical techniques like HPLC to assess the purity and integrity of your compound stock and working solutions over time. 3. Include Positive and Negative Controls: Always include appropriate controls in your experiments to validate your results. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I store this compound?
A2: this compound should be stored as a dry powder at -20°C or -80°C, protected from light and moisture. Stock solutions in an anhydrous organic solvent like DMSO should be stored at -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Q3: My this compound solution has changed color. What does this mean?
A3: A color change in the solution may indicate degradation of the compound. For instance, dehydration of some paulomycins can lead to the formation of quinone derivatives.[2] It is recommended to discard the solution and prepare a fresh one.
Q4: What are the main degradation pathways for this compound?
A4: Based on studies of related paulomycins, the primary degradation pathways are likely the loss of the paulic acid moiety to form inactive paulomenols and dehydration, especially in aqueous solutions at neutral pH.[2][3] Acidic conditions can also promote dehydration to an inactive quinone form.[1]
Q5: Can I use this compound in long-term cell culture experiments?
A5: Caution is advised for long-term experiments due to the inherent instability of paulomycins in aqueous media.[2] If long-term exposure is necessary, consider replenishing the compound at regular intervals. It is crucial to determine the stability of this compound in your specific cell culture medium over the intended duration of the experiment.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, briefly sonicate the tube in a water bath.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C.
Protocol 2: Assessment of Solubility in Aqueous Buffers
-
Prepare a series of buffers: Prepare buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Spike with stock solution: Add a small, precise volume of the this compound stock solution (from Protocol 1) to each buffer to achieve the desired final concentration.
-
Equilibration: Gently mix the solutions and allow them to equilibrate at room temperature for a set period (e.g., 1-2 hours), protected from light.
-
Visual Inspection: Visually inspect each solution for any signs of precipitation.
-
Quantification (Optional): Centrifuge the tubes to pellet any undissolved compound. Measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC-UV.
Visualizations
Caption: Workflow for handling this compound.
Caption: Degradation of paulomycin-type antibiotics.
References
Paulomycin Antibiotics Degradation: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with paulomycin antibiotics. Given their inherent instability, understanding the degradation pathways and having robust analytical strategies are critical for obtaining reliable experimental results. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for paulomycin antibiotics?
A1: Paulomycin antibiotics primarily degrade through two main pathways:
-
Loss of the Paulic Acid Moiety: The most common degradation route involves the cleavage of the isothiocyanate-containing paulic acid group. This results in the formation of corresponding paulomenols (e.g., paulomycin A degrades to paulomenol A), which are antibiotically inactive.[1][2][3] This degradation is known to occur spontaneously in aqueous solutions.[1][2]
-
Dehydration: Paulomycins can undergo dehydration, particularly under acidic conditions. This process leads to the formation of a quinone-type structure, which also results in a loss of antibacterial activity.[2][4]
Q2: My paulomycin sample seems to be degrading rapidly during my experiments. What are the likely causes?
A2: The instability of paulomycins is a known challenge.[5] Several factors can accelerate degradation:
-
pH of the Solution: Paulomycins are unstable in aqueous media, and this instability is pH-dependent. Degradation can occur at neutral pH, and acidic conditions can promote dehydration to inactive quinone derivatives.[2][4]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[6]
-
Presence of Nucleophiles: The isothiocyanate moiety in paulic acid is reactive towards nucleophiles like amines and thiols, which can lead to the formation of adducts and loss of the parent compound.[7]
-
Light Exposure: While specific photodegradation studies on paulomycins are not extensively published, many complex organic molecules are sensitive to light. It is a good practice to protect paulomycin solutions from light.
Q3: How can I minimize the degradation of paulomycin antibiotics during my experiments?
A3: To enhance the stability of paulomycins during your experimental work, consider the following precautions:
-
Buffer Selection and pH Control: If possible, work at a slightly acidic to neutral pH and use buffers that are non-nucleophilic. It is advisable to perform preliminary stability tests in your chosen buffer system.
-
Temperature Control: Keep solutions on ice or at refrigerated temperatures (2-8 °C) whenever possible. Avoid prolonged exposure to room temperature or higher.
-
Light Protection: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to protect them from light.
-
Use Fresh Solutions: Prepare paulomycin solutions fresh for each experiment to minimize degradation over time.
-
Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing solvents and working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Q4: What are the key differences in stability between different paulomycin derivatives?
A4: Structural modifications can significantly impact the stability of paulomycin antibiotics. For instance, derivatives where the isothiocyanate group is modified, such as by the addition of an N-acetyl-l-cysteine moiety to form a thiazole (B1198619) heterocycle, have been shown to be more stable in culture compared to the parent paulomycins A and B.[8][9] These modifications can protect the reactive isothiocyanate group and prevent the subsequent degradation to inactive paulomenols.[1][9]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of paulomycin stock solution. | 1. Prepare a fresh stock solution of the paulomycin antibiotic. 2. Re-evaluate the concentration of the new stock solution using a validated analytical method (e.g., HPLC-UV). 3. Store stock solutions in small aliquots at -20°C or below and avoid repeated freeze-thaw cycles. |
| Degradation during the experiment. | 1. Review the experimental protocol for potential stability issues (e.g., prolonged incubation at non-optimal pH or temperature). 2. Incorporate stability controls by incubating the paulomycin in the assay medium for the duration of the experiment and measuring its concentration at the beginning and end. 3. If significant degradation is observed, consider modifying the assay conditions (e.g., shorter incubation time, different buffer). |
| Interaction with assay components. | 1. Investigate potential reactions between the paulomycin and other components in the assay medium (e.g., nucleophilic compounds). 2. Analyze the assay medium after incubation with paulomycin using HPLC-MS to identify any potential adducts or degradation products. |
Issue 2: Appearance of unexpected peaks in chromatograms (HPLC/UPLC).
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products. | 1. Identify the major degradation products. Based on known pathways, these are likely to be paulomenols or quinone derivatives.[1][4] 2. Compare the retention times and mass spectra (if using LC-MS) of the unknown peaks with those of known degradation products if standards are available. 3. Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products and confirm their chromatographic behavior. |
| Contamination of the sample or solvent. | 1. Analyze a blank (solvent only) to check for contaminants. 2. Use high-purity solvents and reagents for all analyses. |
| Matrix effects from the sample. | 1. If analyzing complex mixtures (e.g., fermentation broth), perform a spike and recovery experiment to assess matrix effects. 2. Optimize the sample preparation method (e.g., solid-phase extraction) to remove interfering substances. |
Data Presentation: Illustrative Degradation Kinetics
Disclaimer: The following tables present illustrative quantitative data to demonstrate the expected degradation trends of paulomycin A under various stress conditions. This data is not derived from published experimental results for paulomycin A but is based on general principles of antibiotic degradation and the known instability of related compounds.
Table 1: Illustrative pH-Dependent Degradation of Paulomycin A in Aqueous Solution at 37°C.
| pH | Half-life (t½) (hours) | Apparent First-Order Rate Constant (k) (h⁻¹) |
| 3.0 | 8 | 0.087 |
| 5.0 | 24 | 0.029 |
| 7.0 | 12 | 0.058 |
| 9.0 | 4 | 0.173 |
Table 2: Illustrative Temperature-Dependent Degradation of Paulomycin A in Aqueous Solution at pH 7.0.
| Temperature (°C) | Half-life (t½) (hours) | Apparent First-Order Rate Constant (k) (h⁻¹) |
| 4 | 72 | 0.010 |
| 25 | 18 | 0.039 |
| 37 | 12 | 0.058 |
| 50 | 5 | 0.139 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Paulomycin Antibiotics
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the paulomycin antibiotic (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at room temperature (25°C) for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Incubate at room temperature (25°C) for 2, 4, 8, and 24 hours, protected from light.
-
At each time point, withdraw a sample and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid paulomycin antibiotic in a controlled temperature oven at 60°C.
-
Analyze samples at 1, 3, and 7 days.
-
For analysis, dissolve the solid in the mobile phase to a final concentration of 100 µg/mL.
-
-
Photodegradation:
-
Expose a solution of the paulomycin antibiotic (100 µg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored in the dark under the same conditions.
-
Analyze the samples after exposure.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating UPLC-MS method (see Protocol 2).
-
Monitor the decrease in the peak area of the parent drug and the formation of degradation products.
Protocol 2: UPLC-MS Method for the Analysis of Paulomycin and its Degradation Products
This method is suitable for separating and identifying paulomycin antibiotics and their primary degradation products, such as paulomenols.
-
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-9 min: Linear gradient from 10% to 95% B
-
9-11 min: Hold at 95% B
-
11-11.5 min: Return to 10% B
-
11.5-15 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1500.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mandatory Visualizations
Caption: Primary degradation pathways of paulomycin antibiotics.
Caption: General workflow for a forced degradation study.
References
- 1. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fermentation for O-Demethylpaulomycin A Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for producing O-Demethylpaulomycin A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the fermentation of Streptomyces paulus for this compound production.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Biomass Growth | 1. Inoculum viability is low. 2. Inappropriate seed culture age. 3. Incorrect medium composition. 4. Suboptimal pH of the medium. 5. Inadequate aeration or agitation. 6. Contamination. | 1. Use a fresh, healthy seed culture. 2. Optimize the seed culture age (typically 2-3 days). 3. Verify the composition and preparation of the fermentation medium. 4. Adjust the initial pH of the medium to the optimal range of 6.5-7.5. 5. Increase the agitation speed or improve aeration. 6. Check for contamination by microscopy and plating; if contaminated, discard the culture and sterilize equipment thoroughly. |
| Good Biomass Growth, but Low this compound Yield | 1. Suboptimal fermentation temperature. 2. Inappropriate carbon-to-nitrogen ratio. 3. Presence of repressive carbon sources. 4. Incorrect timing of harvest. 5. Degradation of the product. 6. Genetic instability of the producing strain. | 1. Optimize the fermentation temperature (typically around 28-30°C for Streptomyces paulus). 2. Experiment with different carbon and nitrogen sources and their concentrations. 3. Avoid rapidly metabolized sugars like glucose in the production phase medium if they show a repressive effect. 4. Perform a time-course study to determine the optimal harvest time (often in the late stationary phase). 5. Ensure the pH does not become excessively acidic or alkaline during fermentation, which can degrade paulomycins. 6. Re-isolate single colonies from the stock culture to ensure strain purity and productivity. |
| Foaming in the Fermenter | 1. High protein content in the medium (e.g., peptone, yeast extract). 2. High agitation speed. | 1. Add an appropriate concentration of a sterile antifoaming agent (e.g., silicone-based). 2. Reduce the agitation speed, ensuring it remains sufficient for adequate aeration. |
| Inconsistent Batch-to-Batch Yield | 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters (pH, temperature, aeration). | 1. Standardize the inoculum preparation protocol (spore concentration, seed culture age). 2. Ensure precise measurement and consistent quality of all media components. 3. Calibrate and monitor all probes and control systems to maintain consistent fermentation conditions. |
| Difficulty in Extracting this compound | 1. Inefficient cell lysis. 2. Incorrect extraction solvent. 3. Suboptimal pH during extraction. | 1. Employ effective cell disruption methods such as sonication or homogenization. 2. Use a suitable organic solvent for extraction, such as ethyl acetate (B1210297) or butanol. 3. Adjust the pH of the fermentation broth before extraction to optimize the solubility of this compound in the chosen solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound production?
A1: The optimal temperature for the growth of most Streptomyces species and the production of secondary metabolites is typically around 28-30°C.[1][2] It is recommended to conduct a temperature optimization study within the range of 25-35°C to determine the precise optimum for your specific strain and fermentation setup.
Q2: Which carbon and nitrogen sources are best for this compound production?
A2: For Streptomyces fermentations, complex carbon sources like starch or dextrin (B1630399) are often preferred over simple sugars such as glucose, which can sometimes repress secondary metabolite production.[3] Good nitrogen sources include peptone, yeast extract, and soybean meal. The optimal concentrations and C:N ratio should be determined experimentally.
Q3: What is the ideal pH for the fermentation?
A3: Streptomyces species generally prefer a neutral to slightly alkaline pH for growth and antibiotic production, with an optimal range often falling between 6.5 and 7.5.[1] It is crucial to monitor and, if necessary, control the pH throughout the fermentation, as metabolic activities can cause it to drift.
Q4: How can I increase the yield of this compound?
A4: Yield improvement can be approached through several strategies:
-
Media Optimization: Systematically evaluate different carbon and nitrogen sources, as well as their concentrations, using statistical methods like Response Surface Methodology (RSM).
-
Parameter Optimization: Fine-tune physical parameters such as temperature, pH, agitation, and aeration.
-
Fed-batch Fermentation: A fed-batch strategy, where nutrients are added during the fermentation, can help to avoid substrate inhibition and extend the production phase.
-
Strain Improvement: Consider classical mutagenesis (e.g., UV or chemical mutagenesis) followed by screening for high-producing mutants.
Q5: How do I quantify the concentration of this compound in my fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying this compound. This typically involves extraction of the compound from the fermentation broth followed by analysis on a C18 reverse-phase column with UV detection. A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Recommended Fermentation Media for Streptomyces paulus
| Medium | Component | Concentration (g/L) |
| R5A Medium | Sucrose | 103 |
| K₂SO₄ | 0.25 | |
| MgCl₂·6H₂O | 10.12 | |
| Glucose | 10 | |
| Casamino acids | 0.1 | |
| Yeast Extract | 5 | |
| TES buffer | 5.73 | |
| Trace element solution | 2 mL | |
| KH₂PO₄ (0.5%) | 1 mL (added after autoclaving) | |
| CaCl₂·2H₂O (5M) | 0.4 mL (added after autoclaving) | |
| L-proline (20%) | 1.5 mL (added after autoclaving) | |
| NaOH (1N) | 0.7 mL (added after autoclaving) | |
| GYM Medium | Glucose | 4 |
| Yeast Extract | 4 | |
| Malt Extract | 10 | |
| CaCO₃ | 2 | |
| Agar (B569324) (for solid medium) | 12 |
Table 2: General Optimal Fermentation Parameters for Streptomyces spp.
| Parameter | Optimal Range |
| Temperature | 28 - 30 °C |
| pH | 6.5 - 7.5 |
| Agitation | 150 - 250 rpm |
| Aeration | 1 - 1.5 vvm (volume of air per volume of medium per minute) |
| Incubation Time | 7 - 14 days |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces paulus for this compound Production
1. Inoculum Preparation (Seed Culture): a. Aseptically inoculate a loopful of Streptomyces paulus spores or mycelial fragments from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth or a suitable seed medium like GS-7 if its composition is known). b. Incubate the flask at 28°C on a rotary shaker at 200 rpm for 2-3 days until a dense culture is obtained.
2. Production Fermentation: a. Prepare the production medium (e.g., R5A medium) and dispense 100 mL into 500 mL baffled flasks. Sterilize by autoclaving. b. Inoculate the production medium with 5% (v/v) of the seed culture. c. Incubate the production flasks at 28°C on a rotary shaker at 220 rpm for 10-14 days. d. Withdraw samples aseptically at regular intervals to monitor biomass and this compound production.
Protocol 2: Extraction and Quantification of this compound
1. Extraction: a. Centrifuge a 10 mL sample of the fermentation broth to separate the mycelium from the supernatant. b. Adjust the pH of the supernatant to 8.0 with NaOH. c. Extract the supernatant twice with an equal volume of ethyl acetate. d. Pool the organic layers and evaporate to dryness under reduced pressure. e. Re-dissolve the dried extract in a known volume of methanol (B129727) for HPLC analysis.
2. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid). For example, start with 10% acetonitrile and increase to 90% over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 275 nm (characteristic absorbance peak for the paulomycin isothiocyanate moiety).[2]
- Quantification: Prepare a standard curve using purified this compound of known concentrations.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of medium compositions to improve a novel glycoprotein production by Streptomyces kanasenisi ZX01 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Demethylpaulomycin A Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming low yields during the purification of O-Demethylpaulomycin A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a member of the paulomycin family of antibiotics, which are complex glycosylated natural products. The purification of these compounds is often associated with low yields due to their inherent chemical instability. The paulomycin scaffold is known to be sensitive to pH and can degrade under common purification conditions.
Q2: What are the main degradation pathways for paulomycins like this compound?
The primary degradation pathways for paulomycins include:
-
Loss of the paulic acid moiety: This leads to the formation of inactive paulomenols. This degradation can occur in aqueous solutions even at neutral pH[1].
-
Dehydration: This can result in the formation of inactive quinone-type derivatives[1].
-
Acid-catalyzed degradation: The presence of acid can accelerate the degradation of paulomycins[1].
Q3: What are the expected yields for paulomycin purification?
Yields for paulomycin purification are often in the low milligram range from multi-liter fermentation cultures. For example, the purification of novel paulomycin derivatives from a 2-liter culture yielded between 0.5 mg and 1.2 mg of the final compounds[1].
Troubleshooting Guide: Low Yield in this compound Purification
This guide addresses common issues encountered during the extraction and purification of this compound that may lead to low yields.
| Problem | Possible Cause | Troubleshooting Suggestions |
| Low concentration of this compound in the crude extract | Suboptimal Fermentation Conditions: Inadequate precursor molecules in the fermentation medium can limit the production of paulomycins. | Consider supplementing the fermentation medium with precursors such as valine, isoleucine, isobutyric acid, 2-methylbutyric acid, L-methionine, L-threonine, and α-ketobutyric acid to potentially increase the initial titer of this compound. |
| Inefficient Extraction: The chosen solvent and extraction method may not be optimal for extracting this compound from the fermentation broth. | Use a solvent system known to be effective for paulomycins, such as ethyl acetate (B1210297) with a small amount of formic acid (e.g., 1%) to ensure the extraction of the target compound from the whole culture broth[1]. | |
| Significant loss of product during purification | Degradation due to pH: this compound is likely susceptible to degradation at non-neutral pH, especially acidic conditions used in reversed-phase HPLC. | After preparative HPLC using acidic mobile phases (e.g., containing TFA), it is crucial to immediately neutralize the collected fractions or remove acid traces. This can be achieved by solid-phase extraction (SPE) with a C18 cartridge, washing with water, and eluting with methanol[1]. |
| Thermal Degradation: Prolonged exposure to elevated temperatures during solvent evaporation or other steps can lead to degradation. | Perform solvent evaporation under reduced pressure at a low temperature (e.g., below 35°C). Avoid excessive heat throughout the purification process. | |
| Dehydration to Inactive Forms: As with other paulomycins, this compound may be prone to dehydration, especially in aqueous media[1]. | Minimize the time the compound spends in aqueous solutions. After purification, dissolve the final product in a suitable solvent mixture like tert-butanol (B103910) and water for lyophilization to ensure long-term stability[1]. | |
| Poor resolution and recovery from preparative HPLC | Suboptimal HPLC Conditions: The mobile phase, gradient, and column chemistry may not be ideal for separating this compound from closely related impurities. | Develop and optimize the preparative HPLC method starting from an analytical scale. A C18 stationary phase is commonly used for paulomycin separation. A mobile phase consisting of a gradient of methanol (B129727) or acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) has been shown to be effective for separating paulomycin derivatives[2]. |
| Column Overloading: Injecting too much crude extract onto the preparative column can lead to poor separation and loss of product. | Determine the loading capacity of your preparative column through loading studies at the analytical or semi-preparative scale before scaling up. |
Experimental Protocols
Protocol 1: Extraction of this compound from Fermentation Broth
-
Harvesting: Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extraction: Combine the mycelium and supernatant and extract the whole culture three times with an equal volume of ethyl acetate containing 1% formic acid[1].
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure at a temperature below 35°C to obtain the crude extract.
Protocol 2: Preparative HPLC Purification of this compound
-
Column: A reversed-phase C18 column is recommended.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Methanol or Acetonitrile
-
-
Gradient: Develop a suitable gradient from an analytical separation. A common starting point is a linear gradient from a low percentage of Solvent B to a high percentage over 30-40 minutes.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase or a strong solvent like methanol.
-
Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram (monitoring at wavelengths such as 238 nm and 320 nm is typical for paulomycins)[1].
-
Post-Purification Processing:
-
Immediately dilute the collected fractions containing the target compound with methanol.
-
Pass the diluted fractions through a C18 solid-phase extraction (SPE) cartridge to remove TFA.
-
Wash the cartridge with water.
-
Elute the purified this compound with methanol.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the final product in a 50:50 mixture of tert-butanol and water and lyophilize for long-term storage[1].
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purification yields.
References
Troubleshooting O-Demethylpaulomycin A MIC assay variability
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) assays for O-Demethylpaulomycin A. The principles and protocols outlined here are based on established standards for antimicrobial susceptibility testing and specific knowledge of the paulomycin class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary spectrum of activity?
This compound is a glycosylated antibiotic belonging to the paulomycin family. These antibiotics are primarily active against Gram-positive bacteria. Some newer synthetic analogs have shown limited activity against Gram-negative bacteria.
Q2: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the most likely causes?
The most probable cause of variability in MIC assays with this compound and other paulomycins is the instability of the compound in aqueous solutions at neutral pH.[1] Paulomycins can degrade into inactive forms, leading to erroneously high and inconsistent MIC values. Other common sources of variability include inconsistencies in inoculum preparation, media composition, and incubation conditions.
Q3: What is the proposed mechanism of action for this compound?
The precise mechanism of action for the paulomycin class of antibiotics has not been fully elucidated in the provided search results. However, they are known to inhibit bacterial growth.[2]
Q4: What are the recommended quality control (QC) strains and their expected MIC ranges for this compound?
Specific MIC ranges for this compound against standard QC strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Escherichia coli ATCC 25922) have not been established in the public literature. It is crucial to establish internal, historical QC ranges for your laboratory.
Q5: What is the best solvent to use for preparing a stock solution of this compound?
Troubleshooting Guide
Issue 1: Inconsistent MIC values from experiment to experiment.
This is a common and frustrating issue. The following flowchart provides a systematic approach to troubleshooting this problem.
Issue 2: MIC values are consistently higher than expected.
| Potential Cause | Explanation | Recommended Solution |
| Compound Degradation | This compound is likely unstable in aqueous solutions at neutral pH, leading to a lower effective concentration of the active compound.[1] | Prepare fresh dilutions of the compound in the assay medium immediately before inoculation. Consider using a buffered medium with a slightly acidic pH if compatible with bacterial growth. |
| High Inoculum Density | An inoculum density higher than the standard (5 x 10^5 CFU/mL) can lead to artificially elevated MIC values. | Standardize the inoculum using a 0.5 McFarland standard and verify the density with plate counts. |
| Compound Binding to Plates | Hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates, reducing the bioavailable concentration. | Consider using low-binding microtiter plates. |
| Incorrect Stock Concentration | Errors in weighing or dissolving the compound will lead to an incorrect stock solution concentration. | Calibrate the balance before weighing. Ensure the compound is fully dissolved in the stock solvent before making serial dilutions. |
Issue 3: No bacterial growth in the growth control wells.
| Potential Cause | Explanation | Recommended Solution |
| Inactive Inoculum | The bacterial culture may have lost viability due to improper storage or handling. | Use a fresh, actively growing culture for inoculum preparation. |
| Contamination of Media | The growth medium may be contaminated with an inhibitory substance. | Use a new, sterile batch of growth medium. Always include a sterility control (media only) in your assay. |
| Incorrect Incubation | The incubator may not be at the correct temperature or atmospheric conditions for bacterial growth. | Verify the incubator temperature and atmospheric conditions (e.g., CO2 levels if required). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in 100% ACS-grade Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mg/mL (10,000 µg/mL).
-
Mixing: Vortex the solution vigorously for 2-3 minutes until all particles are completely dissolved.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Broth Microdilution MIC Assay
This protocol is a summary and should be performed in accordance with the latest CLSI or EUCAST guidelines.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Check and record the pH of the broth before use.
-
Drug Dilution:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare an intermediate dilution of the compound in the assay broth to a concentration that is twice the highest concentration to be tested.
-
In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12.
-
Add 200 µL of the 2x starting concentration of the drug to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism.
-
Inoculate a tube of sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in the assay broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the standardized inoculum to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Signaling Pathways and Logical Relationships
The instability of paulomycins in aqueous neutral solutions is a key factor in MIC assay variability. The following diagram illustrates this relationship.
References
Technical Support Center: O-Demethylpaulomycin A In Vitro Bioactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing O-Demethylpaulomycin A in in vitro bioactivity assays. The information provided is based on established principles of antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the general principles for handling and storing this compound to maintain its bioactivity?
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for this compound. What could be the cause?
A2: Inconsistent MIC values can stem from several experimental variables. Key factors to investigate include:
-
Inoculum Density: Variation in the starting bacterial concentration can significantly impact the MIC. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard.[3][4]
-
Growth Medium: The composition of the culture medium, including its pH, can influence the activity of the compound.[5]
-
Incubation Conditions: Temperature and incubation time must be kept consistent between experiments.[6]
-
Compound Stability: this compound may be degrading in the assay medium. Consider performing a stability study of the compound under your experimental conditions.[7][8][9]
Q3: Can the type of in vitro assay method affect the observed bioactivity of this compound?
A3: Yes, the choice of assay can influence the results. The most common methods are broth microdilution, agar (B569324) dilution, and disk diffusion.[10][11] Broth microdilution determines the MIC, the lowest concentration that inhibits visible growth.[12][13] Disk diffusion provides a qualitative measure of susceptibility based on the size of the inhibition zone.[5][10] The diffusion of this compound in the agar, which can be affected by its molecular weight and solubility, is a critical factor in the disk diffusion method.[5]
Q4: My this compound stock solution has changed color. Is it still viable?
A4: A change in color often indicates chemical degradation. It is highly recommended to discard the stock solution and prepare a fresh one from the dry powder. Degradation can lead to a loss of bioactivity and the formation of impurities that could produce confounding results.[8]
Troubleshooting Guides
Issue 1: No Zone of Inhibition in Disk Diffusion Assay
-
Problem: No observable zone of inhibition around the disk impregnated with this compound.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Compound Insolubility/Precipitation | Ensure this compound is fully dissolved in the solvent used for disk impregnation. Observe the stock solution for any precipitates. |
| Poor Diffusion | The compound may have a high molecular weight or low solubility in the agar, preventing effective diffusion. Consider using an alternative method like broth or agar dilution.[5] |
| Compound Inactivity | The concentration used may be too low to inhibit the test organism. Perform a dose-response experiment with a wider concentration range. |
| Bacterial Resistance | The test organism may be resistant to this compound. |
| Incorrect Inoculum Density | An overly dense bacterial lawn can obscure the zone of inhibition.[3] |
Issue 2: High Variability in Time-Kill Assay Results
-
Problem: Inconsistent bacterial killing rates observed in time-kill kinetic assays.
-
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inaccurate Viable Counts | Ensure proper serial dilutions and plating techniques for accurate colony-forming unit (CFU) counting. |
| Compound Instability Over Time | This compound may be degrading over the course of the experiment (e.g., 24 hours). Assess the compound's stability in the assay medium at 37°C over the experimental timeframe. |
| Bacterial Growth Phase | Start the assay with bacteria in the logarithmic growth phase for consistent results.[14] |
| Sub-optimal Antibiotic Concentration | Ensure the concentration of this compound is at or above the MIC. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHIIB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test organism overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[4]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10][13]
Protocol 2: Disk Diffusion Assay
-
Agar Plate Preparation: Use Mueller-Hinton Agar (MHA) plates of a standardized depth.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Uniformly swab the entire surface of the MHA plate.[3]
-
Disk Application: Apply sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound to the agar surface.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[6]
-
Result Measurement: Measure the diameter of the zone of growth inhibition around each disk.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The Degradation of Mitomycin C Under Various Storage Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. akjournals.com [akjournals.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress degradation of edaravone: Separation, isolation and characterization of major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. woah.org [woah.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Susceptibility Testing - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 14. journals.asm.org [journals.asm.org]
Technical Support Center: Spectroscopic Analysis of O-Demethylpaulomycin A and Related Compounds
Welcome to the technical support center for the spectroscopic analysis of O-Demethylpaulomycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential interference and other challenges during their experiments. Given the limited availability of specific spectroscopic data for this compound in the literature, this guide will utilize data from the closely related and well-documented paulomycins (e.g., Paulomycin A and B) and their derivatives as illustrative examples. The principles and troubleshooting strategies outlined here are directly applicable to the analysis of this compound due to its structural similarity.
Frequently Asked Questions (FAQs)
Q1: What are the primary spectroscopic techniques used to analyze this compound and its analogs?
A1: The primary techniques for the structural elucidation and quantification of this compound and related paulomycins are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.[1] These methods are often used in conjunction with a separation technique like High-Performance Liquid Chromatography (HPLC).[1][2]
Q2: What are the most common sources of interference in the spectroscopic analysis of this compound?
A2: Interference can arise from several sources, including:
-
Structurally Related Paulomycins: Fermentation broths often contain a mixture of paulomycin analogs (e.g., Paulomycin A, B, E, F) which have very similar structures and spectroscopic properties.
-
Degradation Products: Paulomycins can degrade into inactive forms, such as paulomenols, which lack the paulic acid moiety but may still be present in the sample and interfere with analysis.[3]
-
Fermentation Broth Matrix: Components of the culture medium, as well as other metabolites produced by the Streptomyces species, can cause significant "matrix effects," particularly in mass spectrometry.
-
Solvent Impurities and Additives: Residual solvents or additives used during extraction and purification can introduce interfering signals in NMR and UV-Vis spectra.
Q3: How can I minimize interference from the sample matrix in my LC-MS analysis?
A3: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge. To minimize these effects, consider the following strategies:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and remove interfering matrix components before LC-MS analysis.
-
Chromatographic Separation: Optimize your HPLC method to achieve good separation between this compound and co-eluting matrix components.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples.
Troubleshooting Guides
NMR Spectroscopy: Overlapping Signals
Issue: The ¹H NMR spectrum of my this compound sample is complex, with many overlapping signals, making interpretation difficult.
Possible Causes:
-
Presence of Multiple Paulomycin Analogs: The sample may be a mixture of closely related paulomycins, leading to overlapping proton signals.
-
Complex Molecular Structure: this compound is a large molecule with many similar proton environments, which can naturally lead to signal crowding.
-
Solvent Effects: The choice of deuterated solvent can influence chemical shifts, potentially causing signals to overlap.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform 2D NMR Experiments | Run 2D NMR experiments such as COSY, TOCSY, HSQC, and HMBC. These experiments provide correlation data that can help to resolve individual spin systems and assign protons and carbons even in crowded spectral regions. |
| 2 | Optimize Solvent System | Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, CD₃OD, CDCl₃). A change in solvent can alter the chemical shifts of certain protons, potentially resolving overlapping signals.[4][5] |
| 3 | Improve Sample Purification | If the presence of multiple analogs is suspected, further purify the sample using techniques like preparative HPLC to isolate the this compound. |
| 4 | Adjust Acquisition Parameters | Increase the resolution of the 1D ¹H NMR spectrum by increasing the acquisition time and the number of data points. |
DOT Script for NMR Troubleshooting Workflow:
References
- 1. Paulomycins A and B. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of O-Demethylpaulomycin A in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Demethylpaulomycin A. The information is designed to address common challenges related to the stability of this compound in solution.
Troubleshooting Guides
Issue: Rapid Degradation of this compound in Solution
Q1: My this compound solution seems to be losing activity quickly. What are the likely causes?
A1: this compound, like other paulomycins, is known to be unstable in aqueous solutions. The primary causes of degradation are:
-
Dehydration: Especially at neutral pH, paulomycins can undergo dehydration to form inactive quinone derivatives.
-
Hydrolysis: The paulic acid moiety can be lost, leading to the formation of inactive paulomenols.
Q2: How can I minimize the degradation of this compound during my experiments?
A2: To improve the stability of this compound in solution, consider the following strategies:
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time the compound spends at room temperature.
-
Solvent Choice: Prepare stock solutions in a suitable organic solvent like DMSO and make fresh dilutions in aqueous buffers immediately before use.
-
Use of Excipients: While specific data for this compound is limited, the use of antioxidants and chelating agents such as citric acid and disodium (B8443419) edetate has been shown to stabilize other antibiotics in solution.
-
Lyophilization: For long-term storage, consider lyophilizing the compound from a suitable solvent system to remove water.
Issue: Inconsistent Results in Biological Assays
Q1: I am observing high variability in my bioassay results with this compound. Could this be related to stability?
A1: Yes, inconsistent results are often a direct consequence of compound instability. The degradation of this compound into inactive forms will lead to a decrease in the effective concentration of the active compound over the course of an experiment, resulting in high variability.
Q2: What steps can I take to ensure more consistent results?
A2: To improve the consistency of your bioassays:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
Control Experimental Conditions: Ensure that the pH and temperature of your assay medium are consistent across all experiments.
-
Include Stability Controls: If possible, include a control to assess the stability of this compound over the time course of your experiment. This can be done by quantifying the compound at the beginning and end of the assay using a stability-indicating HPLC method.
Frequently Asked Questions (FAQs)
Q: What are the main degradation products of this compound?
A: The primary degradation pathways for paulomycins involve dehydration to form paulomycinones and loss of the paulic acid moiety to form paulomenols. These degradation products have been reported to lack antibiotic activity.
Q: Is there a recommended storage condition for this compound solutions?
A: For short-term storage (days to weeks), solutions should be kept at ≤ -20°C. For long-term storage, it is recommended to store the compound as a lyophilized powder at ≤ -20°C, protected from light and moisture.
Q: What analytical methods can be used to assess the stability of this compound?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique. This allows for the separation and quantification of the intact this compound from its degradation products.
Data Presentation
Table 1: Influence of pH on the Stability of Paulomycin Analogs (Qualitative)
| pH Range | Expected Stability | Primary Degradation Pathway |
| Acidic | More Stable | Reduced rate of dehydration and hydrolysis |
| Neutral | Unstable | Dehydration to quinone forms |
| Alkaline | Highly Unstable | Accelerated hydrolysis and other degradation pathways |
Note: Specific quantitative kinetic data for this compound is not currently available in peer-reviewed literature. This table is based on the general behavior of paulomycins.
Table 2: Influence of Temperature on the Stability of Paulomycin Analogs (Qualitative)
| Temperature | Expected Stability | Recommendations |
| -80°C to -20°C | High (for stock solutions) | Recommended for long-term storage of stock solutions and lyophilized powder. |
| 4°C | Low to Moderate | Suitable for very short-term storage (hours to a day) of working solutions. |
| Room Temperature | Very Low | Avoid prolonged exposure. Prepare fresh solutions and use immediately. |
Note: Specific degradation rate constants for this compound at different temperatures are not publicly available. The information provided is a general guideline based on the known instability of similar compounds.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Paulomycins
This protocol is adapted from methods used for the analysis of related paulomycins and can be optimized for this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 90% B
-
25-30 min: Linear gradient from 90% to 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution to a working concentration in the desired aqueous buffer.
-
Inject the sample onto the HPLC system immediately after preparation (t=0).
-
Incubate the remaining solution under the desired test conditions (e.g., specific pH, temperature).
-
At specified time points, inject aliquots of the incubated solution onto the HPLC system.
-
Monitor the decrease in the peak area of this compound and the appearance of any degradation peaks over time.
-
Visualizations
Logical Workflow for Investigating this compound Instability
Workflow for addressing this compound instability.
Proposed Degradation Pathway of Paulomycins
Major degradation routes for paulomycin-type antibiotics.
Generalized Signaling Pathway: Bacterial Protein Synthesis Inhibition
Representative pathway of protein synthesis inhibition.
Preventing degradation of O-Demethylpaulomycin A during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of O-Demethylpaulomycin A to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other paulomycins, involves the loss of the paulic acid moiety, resulting in the formation of inactive paulomenols.[1][2][3] Another potential degradation route is the dehydration of the molecule to a quinone form, particularly in aqueous solutions at neutral pH.[4]
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Ultra-low temperatures (-20°C or -80°C) are recommended for long-term storage.
-
Light: The compound should be protected from light.
-
Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
-
Form: Storing the compound as a dry powder is preferable to in-solution storage.
Q3: How stable is this compound in solution?
A3: this compound is susceptible to degradation in solution. The isothiocyanate group in the paulic acid moiety is prone to hydrolysis, which can be catalyzed by acidic or alkaline conditions.[5][6] Dehydration to a quinone form has also been observed in aqueous media at neutral pH.[4] For short-term storage of solutions, use a buffered solution at a slightly acidic pH and store at low temperatures.
Q4: What are the visible signs of this compound degradation?
A4: A change in the color of the compound (e.g., from off-white to yellow or brown) can indicate degradation. However, the most reliable way to assess degradation is through analytical methods such as HPLC or UPLC-MS/MS, which can detect the presence of degradation products like O-Demethylpaulomenol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light exposure). 2. Prepare fresh solutions for each experiment. 3. Analyze the compound's purity using the provided HPLC or UPLC-MS/MS protocol. |
| Appearance of unexpected peaks in chromatogram | Presence of degradation products. | 1. Identify the degradation products by comparing the retention times with known standards (if available) or by mass spectrometry. 2. The major degradation product is likely O-Demethylpaulomenol. |
| Discoloration of the solid compound | Significant degradation has occurred. | Discard the batch and obtain a fresh supply of the compound. Review storage procedures to prevent future degradation. |
| Precipitation of the compound in solution | Poor solubility or degradation leading to less soluble products. | 1. Ensure the appropriate solvent is being used. 2. Check the pH of the solution. 3. If degradation is suspected, analyze the solution using chromatography. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is designed to assess the purity of this compound and detect the presence of its primary degradation product, O-Demethylpaulomenol.
Instrumentation:
-
HPLC system with a UV detector
Materials:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in acetonitrile to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 90% B (linear gradient)
-
25-30 min: 90% to 100% B (linear gradient)
-
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 320 nm[7]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and monitor the chromatogram. The peak corresponding to this compound should be the major peak. The appearance of a significant peak at the expected retention time for O-Demethylpaulomenol indicates degradation.
Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Sensitive Detection of Degradation
This protocol provides a highly sensitive method for the quantification of this compound and its degradation products.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials:
-
This compound sample
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in acetonitrile/water (50:50 v/v) with 0.1% formic acid.
-
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the parent compound from its degradation products should be developed. A starting point could be a linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and O-Demethylpaulomenol need to be determined by infusing the pure compounds into the mass spectrometer.
-
-
Analysis: Inject the sample and quantify the amount of this compound and its degradation products based on the area of their respective MRM peaks.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for storage and analysis.
References
- 1. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of O-Demethylpaulomycin A and Paulomycin A Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activities of O-Demethylpaulomycin A and Paulomycin A, supported by available experimental data. This analysis delves into their quantitative performance, experimental methodologies, and proposed mechanisms of action.
Introduction
Paulomycins are a class of glycosidic antibiotics produced by various species of Streptomyces. Paulomycin A and its derivative, this compound, have demonstrated notable antibacterial activity, primarily against Gram-positive bacteria. Understanding the nuances in their efficacy is crucial for the potential development of new therapeutic agents. This guide synthesizes available data to draw a comparative picture of these two compounds.
Quantitative Activity Comparison
The antibacterial efficacy of this compound and Paulomycin A has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) is a key metric for this comparison, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Paulomycin A | Staphylococcus aureus | <2.34 | [Hoz et al., 2017] |
| This compound | Data not yet publicly available in detail | - | [Argoudelis et al., 1988] |
Note: While the pivotal study by Argoudelis et al. (1988) describes the antibacterial properties of this compound, the specific MIC values from this publication are not widely accessible in public databases. The activity is reported to be significant against Gram-positive bacteria.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the potency of antimicrobial agents. The following outlines a typical experimental protocol for determining the MIC values presented in the comparative data.
Broth Microdilution Method
This method is a widely accepted technique for determining the MIC of an antimicrobial agent and was likely the basis for the cited data.
Objective: To determine the lowest concentration of this compound and Paulomycin A that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Pure cultures of bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and Paulomycin A stock solutions of known concentration
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilution of Antibiotics: The antibiotic stock solutions are serially diluted in CAMHB across the wells of the 96-well plate to create a range of decreasing concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well remains clear).
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound and Paulomycin A is not yet fully elucidated. However, studies on the broader class of paulomycins suggest that they act as inhibitors of bacterial protein synthesis.
It is hypothesized that paulomycins target the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. By binding to a specific site on the ribosome, these antibiotics likely interfere with key steps in the translation process, such as the binding of transfer RNA (tRNA) or the formation of peptide bonds. This disruption of protein synthesis ultimately leads to the cessation of bacterial growth and cell death.
The specific ribosomal subunit (30S or 50S) and the exact binding site for this compound and Paulomycin A are still under investigation. Further research is required to delineate the precise molecular interactions and the downstream effects on bacterial signaling pathways.
Conclusion
Both this compound and Paulomycin A are potent antibacterial agents with significant activity against Gram-positive bacteria. While quantitative data for a direct comparison is still emerging, the available information suggests that both compounds are effective inhibitors of bacterial protein synthesis. Further studies are warranted to fully characterize the antibacterial spectrum and mechanism of action of this compound, which will be critical for evaluating its therapeutic potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to conduct further comparative studies.
O-Demethylpaulomycin A vs. Vancomycin: A Comparative Analysis Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
The enduring challenge of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. This guide provides a comparative overview of O-Demethylpaulomycin A and the well-established antibiotic, vancomycin (B549263), focusing on their efficacy against Gram-positive bacteria. While vancomycin remains a cornerstone in treating serious Gram-positive infections, the exploration of alternative compounds like this compound is crucial for future therapeutic strategies.
Executive Summary
This document synthesizes the available data on this compound and vancomycin. Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis, exhibiting a broad spectrum of activity against Gram-positive bacteria.[1][2][3][4] this compound is a naturally occurring antibiotic belonging to the paulomycin family, which has also demonstrated activity against Gram-positive organisms.[5]
Direct comparative studies between this compound and vancomycin are limited in publicly available literature. This guide therefore presents the available data for each compound individually, allowing for an inferred comparison. The information on this compound is primarily based on its initial discovery and characterization.
Mechanism of Action
Vancomycin: Vancomycin's primary mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall elongation and cross-linking.[1][5] This disruption of the cell wall integrity leads to bacterial cell lysis and death.
Mechanism of action for Vancomycin.
This compound: The precise mechanism of action for this compound has not been extensively elucidated in recent literature. However, paulomycins, in general, are known to inhibit bacterial protein synthesis. It is hypothesized that they may interfere with the translocation step on the ribosome.
In Vitro Activity
Quantitative data on the in vitro activity of this compound is scarce. The initial report of its discovery provides a qualitative assessment of its antibacterial properties. In contrast, extensive data is available for vancomycin against a wide range of Gram-positive pathogens.
Table 1: Summary of In Vitro Activity
| Antibiotic | Bacterial Species | Reported Activity / MIC Values | Source |
| This compound | Staphylococcus aureus | Active (Specific MICs not detailed in available literature) | [5] |
| Streptococcus spp. | Active (Specific MICs not detailed in available literature) | [5] | |
| Vancomycin | Staphylococcus aureus (MSSA) | MIC₅₀: 1 µg/mL, MIC₉₀: 1 µg/mL | |
| Staphylococcus aureus (MRSA) | MIC₅₀: 1 µg/mL, MIC₉₀: 2 µg/mL | ||
| Enterococcus faecalis | MIC₅₀: 2 µg/mL, MIC₉₀: 4 µg/mL | ||
| Enterococcus faecium (VSE) | MIC₅₀: 1 µg/mL, MIC₉₀: 2 µg/mL | ||
| Streptococcus pneumoniae | MIC₅₀: 0.25 µg/mL, MIC₉₀: 0.5 µg/mL |
Note: Vancomycin MIC data is representative and can vary based on geographic location and specific strain characteristics.
Experimental Protocols
Detailed experimental protocols for the initial characterization of this compound are not fully described in the available abstract. However, standard microbiological methods were likely employed. For vancomycin, standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) are widely used.
General Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
Workflow for MIC determination.
Methodology:
-
Bacterial Isolate Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared to a specific concentration (typically 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Dilution: A two-fold serial dilution of the antibiotic (this compound or vancomycin) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
Vancomycin remains a critical therapeutic option for infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action and extensive clinical data support its continued use.
This compound, a member of the paulomycin family of antibiotics, has demonstrated in vitro activity against Gram-positive bacteria. However, a significant gap in the current scientific literature exists regarding its specific mechanism of action, a detailed spectrum of activity with quantitative MIC data, and direct comparisons with standard-of-care agents like vancomycin. Further research is warranted to fully characterize the potential of this compound as a therapeutic agent and to understand its place in the landscape of antibiotics for Gram-positive infections. The development of new derivatives and further investigation into the paulomycin class could yield promising candidates in the fight against antimicrobial resistance.
References
- 1. In vitro evaluation of the new paulomycin antibiotic paldimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paulomycin G, a New Natural Product with Cytotoxic Activity against Tumor Cell Lines Produced by Deep-Sea Sediment Derived Micromonospora matsumotoense M-412 from the Avilés Canyon in the Cantabrian Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paulomycin-related antibiotics: paldimycins and antibiotics 273a2. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Ribosomal Target of O-Demethylpaulomycin A: A Comparative Analysis
A detailed examination of O-Demethylpaulomycin A, an analog of the paulomycin class of antibiotics, reveals its potent inhibitory activity against bacterial protein synthesis. While a definitive high-resolution structure of its ribosomal binding site remains elusive, biochemical evidence and comparative analyses with other ribosome-targeting agents provide valuable insights into its mechanism of action. This guide offers a comprehensive comparison of this compound with other relevant antibiotics, supported by available experimental data and detailed methodologies for key validation assays.
This compound belongs to the paulomycin family of antibiotics, characterized by a unique glycosylated structure. Its chemical scaffold is closely related to paulomycin A and B, differing by the absence of a methyl group on the L-paulomycose sugar moiety. This structural variation has been shown to slightly modulate its antibacterial potency, though it retains significant activity, primarily against Gram-positive bacteria. The integrity of the paulic acid moiety is understood to be critical for its biological function.
Comparative Analysis of Antibacterial Activity
Biochemical assays comparing this compound with its parent compounds and other ribosome inhibitors are crucial for understanding its efficacy. Minimum Inhibitory Concentration (MIC) values provide a quantitative measure of an antibiotic's potency against various bacterial strains.
| Antibiotic | Target Organism(s) | MIC Range (µg/mL) | Key Findings |
| This compound | Gram-positive bacteria (e.g., Streptococcus agalactiae) | - | Retains significant antibacterial activity, slightly less potent than Paulomycin A and B. [1] |
| Paulomycin A | Gram-positive bacteria | - | Exhibits potent activity against a range of Gram-positive pathogens. [1] |
| Paulomycin B | Gram-positive bacteria | - | Similar potent activity to Paulomycin A against Gram-positive bacteria. [1] |
| Puromycin | Prokaryotic and Eukaryotic cells | Varies | Acts as an analog of the 3' end of aminoacyl-tRNA, causing premature chain termination. [2][3] |
| Blasticidin S | Prokaryotic and Eukaryotic cells | Varies | Inhibits peptide bond formation by binding to the P-site of the large ribosomal subunit. |
| Sparsomycin | Prokaryotic and Eukaryotic cells | Varies | Binds to the peptidyl transferase center (PTC) and inhibits peptide bond formation. |
Elucidating the Ribosomal Binding Site: An Indirect Approach
In the absence of a co-crystal or cryo-electron microscopy (cryo-EM) structure of this compound bound to the ribosome, its precise binding site has not been definitively validated. However, its mechanism as a protein synthesis inhibitor strongly suggests interaction with the ribosome. The workflow for validating such a binding site would typically involve a combination of structural and biochemical techniques.
References
- 1. New insights into paulomycin biosynthesis pathway in Streptomyces albus J1074 and generation of novel derivatives by combinatorial biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
O-Demethylpaulomycin A: An In Vitro Cytotoxicity Comparison
In the landscape of novel therapeutic agent discovery, understanding the cytotoxic profile of a compound is a critical early step. This guide provides a comparative analysis of the in vitro cytotoxicity of Paulomycin G, a derivative of the paulomycin family of antibiotics, against the well-established chemotherapeutic agent, Doxorubicin. Due to the limited publicly available cytotoxicity data for O-Demethylpaulomycin A, this guide will utilize Paulomycin G as a representative compound from the same class.
The following sections present a summary of the cytotoxic activity of these compounds against various cancer cell lines, a detailed experimental protocol for a common cytotoxicity assay, and visual representations of the experimental workflow and a relevant cellular pathway. This information is intended for researchers, scientists, and professionals involved in drug development to facilitate an objective assessment of Paulomycin G's cytotoxic potential.
Comparative Cytotoxicity Data
The cytotoxic effects of Paulomycin G and Doxorubicin were evaluated against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was used as the primary metric for comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| Paulomycin G | MCF-7 (Breast Adenocarcinoma) | Not explicitly quantified, but showed strong activity | [1][2] |
| HepG2 (Hepatocellular Carcinoma) | Not explicitly quantified, but showed strong activity | [1][2] | |
| MiaPaca_2 (Pancreatic Adenocarcinoma) | Not explicitly quantified, but showed strong activity | [1][2] | |
| Doxorubicin | MCF-7 (Breast Adenocarcinoma) | ~2.50 | [3] |
| HepG2 (Hepatocellular Carcinoma) | ~12.18 | [3] |
Note: While the exact IC50 values for Paulomycin G were not provided in the referenced literature, the studies consistently reported "strong cytotoxic activities" against the tested cell lines[1][2]. For a direct quantitative comparison, further dose-response studies would be required.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity[4][5][6][7]. The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (e.g., Paulomycin G, Doxorubicin)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (medium with the same solvent concentration used for the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and a potential mechanism of action, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchhub.com [researchhub.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of O-Demethylpaulomycin A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of O-Demethylpaulomycin A analogs, focusing on their structure-activity relationships (SAR) as antibacterial agents. The information presented herein is intended to inform researchers and professionals in the field of drug development about the key structural modifications that influence the biological activity of this class of compounds.
Introduction to this compound
This compound belongs to the paulomycin family of antibiotics, which are produced by various Streptomyces species. These compounds are characterized by a complex glycosidic structure. O-Demethylpaulomycins A and B are naturally occurring analogs of paulomycins A and B, distinguished by the absence of a methyl group on the paulomycose sugar moiety. The antibacterial properties of paulomycins have been a subject of interest, and understanding the SAR of their analogs is crucial for the development of new and more effective antibacterial agents.
Comparative Analysis of Antibacterial Activity
While a comprehensive SAR study focused solely on a wide range of synthetic this compound analogs with corresponding quantitative data remains limited in publicly accessible literature, valuable insights can be drawn from studies on closely related paulomycin derivatives. The available data indicates that modifications at various positions of the paulomycin scaffold can significantly impact antibacterial potency and spectrum.
One study on novel paulomycin derivatives featuring a thiazole (B1198619) moiety revealed that such modifications led to a decrease in activity against Gram-positive bacteria compared to paulomycins A and B. However, intriguingly, some of these analogs exhibited improved activity against Gram-negative bacteria, a feature not prominent in the parent compounds. This suggests that alterations to the paulomycin core can modulate the antibacterial spectrum.
It is well-established that the paulic acid moiety is a critical determinant for the antibacterial properties of paulomycins. Analogs that lack this structural feature, known as paulomenols, are devoid of antibacterial activity. This highlights the essential role of the paulic acid component in the mechanism of action.
Table 1: Qualitative Structure-Activity Relationship of Paulomycin Analogs
| Analog Type | Structural Modification | Effect on Antibacterial Activity | Reference |
| O-Demethylpaulomycins | Lack of a methyl group on the paulomycose moiety | Antibacterial properties are reported, but specific quantitative comparison data is limited in the reviewed literature. | [1][2] |
| Thiazole-containing Paulomycins | Introduction of a thiazole moiety | Decreased activity against Gram-positive bacteria; Improved activity against Gram-negative bacteria for some analogs. | [3][4] |
| Paulomenols | Absence of the paulic acid moiety | Loss of antibacterial activity. | [3] |
| Paldimycins | N-acetyl-l-cysteine attached at the isothiocyanate moiety | In vitro activity against Gram-positive bacteria comparable to vancomycin. |
Key Structure-Activity Relationship Insights
Based on the available information, the following key SAR points for the broader paulomycin class, including this compound, can be summarized. The logical relationship between structural modifications and their impact on antibacterial activity is crucial for guiding future drug design efforts.
Caption: Key structural modifications of the paulomycin scaffold and their general effects on antibacterial activity.
Experimental Protocols
The evaluation of the antibacterial activity of this compound analogs and other paulomycins is primarily conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is a generalized procedure based on standard microbiological methods.
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
-
Isolated colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth - MHB).
-
The bacterial suspension is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Stock solutions of the this compound analogs are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Serial two-fold dilutions of the stock solutions are prepared in MHB in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound analogs.
Caption: General experimental workflow for the synthesis and antibacterial evaluation of this compound analogs.
Conclusion
The structure-activity relationship of this compound and its analogs is a promising area for the discovery of new antibacterial agents. The available data on related paulomycin derivatives suggests that modifications to the core structure, particularly the paulic acid and paulomycose moieties, can significantly influence antibacterial potency and spectrum. Further systematic studies involving the synthesis and evaluation of a broader range of this compound analogs are warranted to fully elucidate the SAR and to guide the rational design of novel antibiotics. The experimental protocols outlined in this guide provide a foundation for the standardized evaluation of these compounds.
References
- 1. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of O-Demethylpaulomycin A and Linezolid: An Overview
A comprehensive, data-driven comparison between O-Demethylpaulomycin A and the established antibiotic linezolid (B1675486) is not feasible at this time due to a significant lack of publicly available research data for this compound. First isolated in 1988, this compound is a member of the paulomycin family of antibiotics produced by Streptomyces paulus.[1] While its discovery was reported, detailed subsequent investigations into its specific mechanism of action, antibacterial spectrum with quantitative data (e.g., Minimum Inhibitory Concentrations), pharmacokinetic/pharmacodynamic profiles, and clinical efficacy are not present in the accessible scientific literature.
This guide will therefore provide a detailed overview of the well-characterized antibiotic, linezolid, and summarize the known information for the broader paulomycin class to which this compound belongs, offering a contextual, albeit indirect, comparison.
Linezolid: A Potent Oxazolidinone Antibiotic
Linezolid is a synthetic antibiotic, the first of the oxazolidinone class to be approved for clinical use.[1][2] It is primarily used to treat serious infections caused by multi-drug resistant Gram-positive bacteria.
Mechanism of Action
Linezolid possesses a unique mechanism of action among protein synthesis inhibitors. It binds to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome.[3][4] This binding event occurs at a very early stage of protein synthesis, preventing the formation of a functional 70S initiation complex, which is the essential first step in bacterial protein translation.[3][4][5] By inhibiting the initiation of protein synthesis, linezolid effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against most target organisms, though it can be bactericidal against certain streptococci.[3][4] This distinct mechanism means there is a low incidence of cross-resistance with other protein synthesis inhibitors that typically target the elongation phase.[1][5]
Antibacterial Spectrum & Clinical Efficacy
Linezolid is effective against a wide range of Gram-positive bacteria, including those resistant to other antibiotics.
| Organism | Activity / Indication |
| Staphylococcus aureus | Including Methicillin-resistant S. aureus (MRSA) |
| Enterococcus faecium | Including Vancomycin-resistant Enterococcus (VRE) |
| Streptococcus pneumoniae | Including Penicillin-resistant strains (PRSP) |
| Streptococcus pyogenes | |
| Streptococcus agalactiae |
This table summarizes key targets of Linezolid based on established clinical data.[1][6]
Clinical trials have demonstrated linezolid's efficacy in treating nosocomial pneumonia, community-acquired pneumonia, and complicated skin and skin structure infections, with cure rates comparable or superior to comparator agents like vancomycin (B549263) in specific situations.[6]
This compound and the Paulomycin Family
This compound is a naturally occurring antibiotic isolated from Streptomyces paulus.[1] It belongs to the paulomycin family, a group of glycosylated compounds that includes paulomycin A, B, and others.[2][3]
Mechanism of Action (Paulomycin Family)
The exact molecular target of the paulomycin family has not been definitively elucidated in the available literature. However, studies on various paulomycin derivatives suggest that the "paulic acid" moiety, which contains a rare isothiocyanate group, is essential for their antibacterial properties.[2][5] Derivatives lacking this moiety, such as paulomenols, are reported to be inactive.[2][5] This suggests that the isothiocyanate group is critical to the molecule's interaction with its bacterial target.
Antibacterial Spectrum (Paulomycin Family)
The paulomycin class of antibiotics is noted for its excellent activity against Gram-positive bacteria.[2][3] Some derivatives, such as paldimycins, have shown in vitro activity comparable to vancomycin against these organisms.[2] While the original 1988 study on this compound mentions activity against Staphylococcus aureus and Streptococcus species, it does not provide quantitative MIC data for comparison.[1] More recent research has focused on generating novel paulomycin derivatives with some showing improved activity against Gram-negative bacteria, though the parent compounds are primarily active against Gram-positives.
Summary of Comparison
| Feature | This compound | Linezolid |
| Class | Paulomycin | Oxazolidinone |
| Source | Natural (Streptomyces paulus) | Synthetic |
| Mechanism of Action | Not specifically determined. Paulic acid moiety is critical for activity of the parent class.[2][5] | Inhibition of protein synthesis initiation by binding to the 50S ribosomal subunit.[1][3][4][5] |
| Antibacterial Spectrum | Primarily Gram-positive bacteria (based on the paulomycin class).[2][3] | Primarily Gram-positive bacteria, including MRSA, VRE, and PRSP.[1][6] |
| Quantitative Data (MICs) | Not available in public literature. | Extensively documented. |
| Clinical Use | Not in clinical use; research compound. | Approved for pneumonia, skin infections, and VRE infections.[4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Standard methods are crucial for evaluating and comparing the potency of antibiotics.
Broth Microdilution Method (General Protocol):
-
Preparation of Antibiotic Stock: A stock solution of the antibiotic (e.g., this compound or linezolid) is prepared in a suitable solvent and sterilized.
-
Serial Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).
Conclusion
While linezolid is a well-established and clinically vital antibiotic with a clearly defined profile, this compound remains a research compound with limited available data. The parent paulomycin class shows promise as a source of Gram-positive antibacterial agents, but a direct, quantitative comparison of this compound to linezolid is impossible without further dedicated study. Future research is required to isolate and test this compound according to modern standards to determine its potential, if any, as a therapeutic agent.
References
- 1. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 [mdpi.com]
- 6. researchgate.net [researchgate.net]
O-Demethylpaulomycin A: A Potent Antibiotic with High Specificity for Gram-Positive Bacteria
O-Demethylpaulomycin A, a member of the paulomycin family of antibiotics, demonstrates significant and specific antibacterial activity against Gram-positive bacteria. This specificity, coupled with its potent action, positions it as a compound of interest for researchers and drug development professionals exploring new therapeutic agents against challenging Gram-positive pathogens.
The paulomycin family, including this compound and its counterpart O-Demethylpaulomycin B, are natural products isolated from Streptomyces paulus.[1] Structurally related to the better-known paulomycins A and B, these compounds exhibit a strong antibacterial profile primarily directed at Gram-positive organisms.[2] While some novel synthetic paulomycin derivatives have shown improved activity against Gram-negative bacteria, this often comes at the cost of reduced potency against Gram-positive strains, highlighting the inherent specificity of the natural paulomycin scaffold.[3][4][5]
Comparative Antibacterial Spectrum
To objectively evaluate the specificity of this compound, a comprehensive analysis of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria is essential. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[6]
| Bacterial Species | Gram Stain | This compound (Predicted MIC, µg/mL) | Vancomycin (Typical MIC, µg/mL) |
| Staphylococcus aureus | Positive | Low | 0.5 - 2 |
| Streptococcus pneumoniae | Positive | Low | ≤1 |
| Enterococcus faecalis | Positive | Low | 1 - 4 |
| Escherichia coli | Negative | High | >32 |
| Pseudomonas aeruginosa | Negative | High | >32 |
Note: Predicted MIC values for this compound are based on the known activity of the closely related paulomycin A and the general understanding that O-demethylation does not drastically alter the antibacterial spectrum.
This comparative data underscores the selective nature of the paulomycin family, with potent activity against Gram-positive pathogens and significantly weaker or no activity against Gram-negative organisms.
Mechanism of Action: Targeting Bacterial Protein Synthesis
The antibacterial activity of this compound is attributed to its ability to inhibit bacterial protein synthesis, a fundamental process for bacterial survival.[7] This mechanism is common to many clinically successful antibiotics. Paulomycins are believed to exert their effect by binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[8][9][10]
The bacterial ribosome is composed of two subunits, the 30S and 50S subunits. While the precise binding site of paulomycins on the ribosome has not been definitively elucidated, it is hypothesized that they interfere with the peptidyl transferase center on the 50S subunit, thereby preventing the formation of peptide bonds and halting protein elongation.[11] This targeted inhibition of a critical bacterial process, coupled with structural differences between bacterial and eukaryotic ribosomes, contributes to the selective toxicity of these antibiotics against bacteria.
The following diagram illustrates the general mechanism of protein synthesis inhibition by ribosome-targeting antibiotics:
Figure 1. A simplified diagram illustrating the proposed mechanism of action for this compound, involving binding to the 50S ribosomal subunit and subsequent inhibition of protein synthesis.
Experimental Protocols
The determination of the antibacterial specificity of this compound relies on standardized and reproducible experimental protocols. The primary method for quantifying antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This is a widely accepted method for determining the MIC of an antimicrobial agent.
1. Preparation of Bacterial Inoculum:
-
Isolate single colonies of the test bacterium from a fresh agar (B569324) plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic stock solution in a 96-well microtiter plate containing broth medium to achieve a range of desired concentrations.
3. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
The following workflow diagram outlines the key steps in the broth microdilution method:
Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
The available evidence strongly suggests that this compound possesses a high degree of specificity for Gram-positive bacteria. Its mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis, provides a sound basis for its potent antibacterial effects. While further studies are needed to establish a comprehensive MIC profile against a wider range of clinical isolates and to fully elucidate its interaction with the ribosomal machinery, this compound represents a promising scaffold for the development of new antibiotics to combat the growing threat of Gram-positive bacterial infections.
References
- 1. O-demethylpaulomycins A and B, U-77,802 and U-77,803, paulomenols A and B, new metabolites produced by Streptomyces paulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Analysis of the Paulomycin Biosynthetic Gene Cluster and Titer Improvement of the Paulomycins in Streptomyces paulus NRRL 8115 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel Bioactive Paulomycin Derivatives Produced by Streptomyces albus J1074 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Puromycin Action: Fate of Ribosomes after Release of Nascent Protein Chains from Polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural signatures of antibiotic binding sites on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiotics and the ribosome | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Synergistic Activity of O-Demethylpaulomycin A with Other Antibiotics: A Review of Available Data
A comprehensive review of scientific literature reveals a notable absence of published studies on the synergistic activity of O-Demethylpaulomycin A with other antibiotics. Despite the recognized potential of combination therapies to combat antimicrobial resistance, specific experimental data detailing the synergistic effects of this compound, such as Fractional Inhibitory Concentration (FIC) indices or time-kill curve analyses, are not publicly available at this time.
This guide aims to provide researchers, scientists, and drug development professionals with an overview of the current landscape. While direct data on this compound is lacking, we will outline the standard experimental protocols used to determine antibiotic synergy, which would be applicable should such research be undertaken.
Experimental Protocols for Assessing Antibiotic Synergy
The two primary methods for evaluating the synergistic potential of antibiotic combinations are the checkerboard assay and the time-kill curve analysis. These methods are considered the gold standard for in vitro synergy testing.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the FIC index, which quantifies the interaction between two antimicrobial agents.
Experimental Workflow:
Caption: Workflow for the Checkerboard Synergy Assay.
Data Interpretation:
The FIC Index (FICI) is calculated as follows:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The results are typically interpreted as:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Curve Analysis
Time-kill assays provide dynamic data on the rate of bacterial killing over time when exposed to antibiotics alone and in combination.
Experimental Workflow:
Caption: Workflow for Time-Kill Curve Analysis.
Data Interpretation:
Synergy is generally defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (e.g., 24 hours).
Signaling Pathways
Without identified synergistic partners for this compound, it is not possible to delineate the specific signaling pathways that might be affected by such a combination. In general, synergistic interactions can occur through various mechanisms, such as:
-
Sequential inhibition: The antibiotics inhibit different steps in the same metabolic or biosynthetic pathway.
-
Inhibition of drug-inactivating enzymes: One antibiotic prevents the degradation of the other.
-
Enhanced uptake: One antibiotic increases the permeability of the bacterial cell membrane to the other.
A diagram illustrating a hypothetical synergistic mechanism is provided below.
Caption: Hypothetical dual-target inhibition by a synergistic antibiotic combination.
Conclusion
The exploration of synergistic antibiotic combinations is a critical area of research in the fight against multidrug-resistant bacteria. While there is currently no published data on the synergistic activity of this compound, the established methodologies described in this guide provide a clear framework for future investigations. Further research is warranted to explore the potential of this compound in combination therapies.
Safety Operating Guide
Proper Disposal of O-Demethylpaulomycin A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive overview of the proper disposal procedures for O-Demethylpaulomycin A, a glycosylated antibiotic. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for detailed information on potential hazards and safety precautions.
Personal Protective Equipment (PPE): When working with this compound in solid or solution form, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes or airborne particles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be segregated from other laboratory waste streams.
-
-
Waste Containerization:
-
Solid Waste: Collect solid this compound and contaminated disposable materials in a clearly labeled, leak-proof hazardous waste container. The container should be compatible with the chemical.
-
Liquid Waste: Concentrated solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Avoid mixing with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
-
-
Arrangement for Pickup:
-
Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste. Follow their specific procedures and timelines for waste collection.
-
Quantitative Data and Safety Information
| Data Parameter | Value | Source |
| LD50 (Oral, Rat) | Data not available | - |
| Aquatic Toxicity | Data not available | - |
| Recommended Exposure Limit (REL) | Data not available | - |
| Permissible Exposure Limit (PEL) | Data not available | - |
| Chemical Inactivation Agents | Data not available | - |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision tree for this compound waste management.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Personal protective equipment for handling O-Demethylpaulomycin A
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling O-Demethylpaulomycin A. Adherence to these procedures is essential for personal safety and to ensure the integrity of your research.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The required level of PPE varies depending on the specific task being performed.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | - Double nitrile gloves[1]- Disposable lab coat or gown[1]- Chemical splash goggles[1]- N95 or higher-rated respirator (if not handled in a chemical fume hood)[1] |
| Preparing Stock Solutions | - Double nitrile gloves- Chemical-resistant lab coat or apron- Chemical splash goggles and face shield[1]- Work within a certified chemical fume hood |
| Handling Solutions and In-Vitro/In-Vivo Work | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and face shield- N95 or higher-rated respirator |
| Waste Disposal | - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant lab coat or apron- Safety glasses with side shields |
Note: Always inspect gloves for tears or punctures before use.[1]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 113603-74-0[2] |
| Molecular Formula | C33H44N2O17S[2] |
| Molecular Weight | 772.77 g/mol [2] |
| Appearance | Solid/Powder |
| Water Solubility | Insoluble[3] |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid form)
-
Appropriate solvent (e.g., DMSO)
-
Analytical balance
-
Weigh boat
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer
Procedure:
-
Don Appropriate PPE: Before starting, put on all required PPE for handling a potent powdered chemical, including double nitrile gloves, a disposable lab coat, and chemical splash goggles.[1]
-
Work in a Fume Hood: Perform all steps within a certified chemical fume hood to control airborne particles.[4]
-
Weigh the Compound: Carefully weigh the desired amount of this compound using an analytical balance and a weigh boat.
-
Transfer to Volumetric Flask: Gently transfer the weighed powder into the volumetric flask.
-
Dissolve the Compound: Add a portion of the appropriate solvent to the flask. Gently swirl or vortex the flask until the compound is completely dissolved.[1]
-
Bring to Final Volume: Add the remaining solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Ensure Homogeneity: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.[1]
-
Label and Store: Clearly label the volumetric flask with the compound name, concentration, solvent, and date of preparation. Store the solution under appropriate conditions as recommended by the manufacturer.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize risk and environmental impact.
Operational Workflow:
Caption: Workflow for safe handling of this compound.
Waste Disposal Plan:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and contaminated buffers should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[2][5]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Consult EHS: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill. Do not let the chemical enter drains.[2]
-
Clean-up: Wearing appropriate PPE, collect the spilled material and place it in a suitable, closed container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
